molecular formula C9H6FIN2 B11809132 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole

3-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Cat. No.: B11809132
M. Wt: 288.06 g/mol
InChI Key: MMSNGCCCOOSTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-4-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C9H6FIN2 and its molecular weight is 288.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6FIN2

Molecular Weight

288.06 g/mol

IUPAC Name

5-(4-fluorophenyl)-4-iodo-1H-pyrazole

InChI

InChI=1S/C9H6FIN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13)

InChI Key

MMSNGCCCOOSTOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)I)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole, a key heterocyclic compound with potential applications in pharmaceutical and materials science. Recognizing the critical role of solubility in drug development, process chemistry, and formulation science, this document outlines the theoretical considerations underpinning the solubility of substituted pyrazoles and presents detailed, field-proven methodologies for its empirical determination. The guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design. We will delve into thermodynamic and kinetic solubility assays, the influence of solvent properties, and the impact of the compound's structural features—the fluorophenyl and iodo substituents—on its solubility behavior. All quantitative data will be summarized in structured tables, and experimental workflows will be visualized to ensure clarity and reproducibility.

Introduction: The Significance of Solubility in the Lifecycle of a Molecule

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone physicochemical property that dictates its journey from laboratory-scale synthesis to potential therapeutic application. For a molecule like 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole, understanding its solubility in a diverse range of organic solvents is paramount for several reasons:

  • Synthetic Route and Purification: The choice of solvents for reaction media and subsequent purification techniques, such as recrystallization, is entirely dependent on the compound's solubility at various temperatures.[1] Poor solubility can lead to premature precipitation during a reaction, while well-characterized solubility enables efficient purification strategies.[1]

  • Formulation Development: In the pharmaceutical context, the ability to formulate a compound into a stable and bioavailable dosage form is inextricably linked to its solubility. Understanding its behavior in different solvent systems is the first step towards developing oral, topical, or parenteral formulations.

  • Analytical Method Development: High-Performance Liquid Chromatography (HPLC) and other analytical techniques require the analyte to be fully dissolved in the mobile phase.[2] Knowledge of suitable solvents is, therefore, a prerequisite for developing accurate and robust analytical methods.

This guide will provide the necessary theoretical background and practical protocols to empower researchers to fully characterize the solubility of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole, its solubility is influenced by the following structural features:

  • The Pyrazole Core: The pyrazole ring itself is a five-membered heterocycle with two adjacent nitrogen atoms.[3][4] This structure imparts a degree of polarity and the capacity for hydrogen bonding, with one nitrogen atom acting as a hydrogen bond donor (the N-H group) and the other as a hydrogen bond acceptor.[3]

  • The 4-Fluorophenyl Group: The fluorophenyl substituent introduces several effects. The phenyl ring itself is largely nonpolar and will favor interactions with nonpolar or moderately polar solvents. The fluorine atom, being the most electronegative element, induces a dipole moment and can participate in weak hydrogen bonding.[5] The introduction of fluorine can also modulate lipophilicity.[5]

  • The Iodo Group: The iodine atom at the 4-position of the pyrazole ring is a large, polarizable halogen. Its presence increases the molecular weight and van der Waals forces. Iodinated pyrazoles are valuable synthetic intermediates, particularly in cross-coupling reactions.[6]

A qualitative prediction of solubility can be made using the "like dissolves like" principle. We can anticipate that 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole will exhibit some solubility in a range of solvents, from moderately polar to nonpolar, due to its combination of a polar heterocyclic core and a less polar aromatic substituent. However, empirical determination is essential for quantitative understanding.

Experimental Determination of Solubility: Methodologies and Protocols

The solubility of a compound can be assessed from two perspectives: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a high-throughput assessment of solubility under non-equilibrium conditions.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard."[2]

Principle: An excess of the solid compound is agitated in a chosen solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole to vials prep2 Add a range of organic solvents to each vial prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sample1 Allow undissolved solid to settle equil->sample1 sample2 Withdraw supernatant and filter (0.22 µm) sample1->sample2 sample3 Dilute filtrate with a suitable solvent sample2->sample3 quant Quantify concentration using validated HPLC-UV method sample3->quant caption Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination

Detailed Protocol:

  • Preparation: To a series of glass vials, add an excess amount (e.g., 10 mg) of solid 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of a selected organic solvent to each vial. A suggested list of solvents covering a range of polarities is provided in Table 1.

  • Equilibration: Seal the vials and place them in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[2]

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Kinetic Solubility Assay (High-Throughput Method)

This method is often employed in early drug discovery for a rapid assessment of solubility. It measures the concentration at which a compound precipitates from a solution when added from a high-concentration stock.

Principle: A concentrated stock solution of the compound in a strong organic solvent (typically DMSO) is added to an aqueous or organic medium. The concentration at which precipitation is observed is the kinetic solubility.[2]

Experimental Workflow:

G cluster_stock Stock Solution cluster_addition Serial Addition cluster_detection Precipitation Detection stock Prepare a high-concentration stock solution of the compound in DMSO add Add increasing volumes of the stock solution to a microplate containing the test solvent stock->add detect Monitor for the first sign of precipitation using nephelometry or UV-Vis spectroscopy add->detect caption Workflow for Kinetic Solubility Determination

Caption: Workflow for Kinetic Solubility Determination

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole in dimethyl sulfoxide (DMSO) (e.g., 10 mg/mL).

  • Serial Addition: In a 96-well microplate, add the desired organic solvent to each well. Then, add incrementally increasing volumes of the DMSO stock solution to the wells.

  • Precipitation Detection: After a short incubation period, measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Data Presentation and Interpretation

To facilitate a clear comparison of the solubility of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole in various organic solvents, the results should be presented in a structured table.

Table 1: Proposed Solvents for Solubility Screening

Solvent ClassSolventPolarity IndexHydrogen Bond Donor/Acceptor
Protic Methanol5.1Both
Ethanol4.3Both
Isopropanol3.9Both
Aprotic Polar Acetonitrile5.8Acceptor
Dimethylformamide (DMF)6.4Acceptor
Dimethyl Sulfoxide (DMSO)7.2Acceptor
Acetone5.1Acceptor
Ethers Tetrahydrofuran (THF)4.0Acceptor
1,4-Dioxane4.8Acceptor
Halogenated Dichloromethane (DCM)3.1Neither
Chloroform4.1Donor (weak)
Aromatic Toluene2.4Neither
Alkanes n-Heptane0.1Neither

Table 2: Solubility Profile of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole at 25°C (Hypothetical Data)

SolventThermodynamic Solubility (mg/mL)Kinetic Solubility (µg/mL)
Methanol[Insert experimental value][Insert experimental value]
Ethanol[Insert experimental value][Insert experimental value]
Acetonitrile[Insert experimental value][Insert experimental value]
Dichloromethane[Insert experimental value][Insert experimental value]
Toluene[Insert experimental value][Insert experimental value]
n-Heptane[Insert experimental value][Insert experimental value]

Interpretation of Results:

The collected data will provide a comprehensive understanding of the solubility of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole. High solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the solvation process. Solubility in aprotic polar solvents such as acetone and THF would indicate the importance of dipole-dipole interactions. Conversely, low solubility in nonpolar solvents like n-heptane would highlight the compound's overall polar nature.

Conclusion and Future Directions

This technical guide has provided a robust framework for the comprehensive evaluation of the solubility profile of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole in a range of organic solvents. By combining a sound theoretical understanding with detailed, actionable experimental protocols, researchers can generate the critical data needed to advance the synthesis, purification, formulation, and analysis of this important molecule.

Future studies could expand upon this work by investigating the temperature dependence of solubility to determine the thermodynamics of dissolution (enthalpy and entropy). Additionally, the use of co-solvent systems, which are common in both synthetic and formulation contexts, would provide further valuable insights into the behavior of this compound.[1]

References

  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • ResearchGate. (2025, August 6). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives.
  • PubChem. (n.d.). 3-(4-Fluorophenyl)-1H-pyrazole.
  • PubChem. (n.d.). 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K.
  • Semantic Scholar. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles.
  • Sigma-Aldrich. (n.d.). 3-(4-Fluorophenyl)-1H-pyrazole 97%.
  • ResearchGate. (2025, August 10). Synthesis of 4-iodopyrazoles: A Brief Review.
  • eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions.
  • BLDpharm. (n.d.). 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole.
  • Journal of the Chemical Society C. (n.d.). Some iodinated pyrazole derivatives.
  • ResearchGate. (2025, August 6). Electrosynthesis of 4-iodopyrazole and its derivatives.
  • PMC. (2022, August 14). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
  • PMC. (2021, October 10). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative.
  • BenchChem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.

Sources

Therapeutic Potential & Synthetic Utility of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Medicinal Chemistry & Drug Discovery

Executive Summary: The "Linchpin" Scaffold

In the landscape of kinase inhibitor discovery, 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole (CAS: 1341604-83-8) represents a "privileged structure"—a molecular scaffold capable of serving as a versatile ligand for diverse biological targets. Its therapeutic potential is not merely intrinsic but derivative; it functions as a critical divergent intermediate .

The 4-iodo substituent provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid access to libraries of trisubstituted pyrazoles. These derivatives are clinically validated pharmacophores for p38 MAPK inhibition (anti-inflammatory), EGFR inhibition (oncology), and Androgen Receptor antagonism (prostate cancer).

This guide delineates the mechanistic rationale, synthetic protocols, and therapeutic applications of this scaffold, emphasizing its role in Fragment-Based Drug Design (FBDD).

Mechanistic Pharmacophore Analysis

The biological efficacy of derivatives stemming from this core is driven by two structural pillars: the Fluorine Effect and the Iodine Gateway .

The Fluorine Effect (Metabolic & Binding Stability)

The para-fluorine substitution on the phenyl ring is not arbitrary; it serves three specific medicinal chemistry functions:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking cytochrome P450-mediated oxidative metabolism at the para-position, a common site of metabolic liability.

  • Lipophilicity Modulation: Fluorine increases lipophilicity (

    
    ), enhancing membrane permeability without the steric penalty of larger halogens.
    
  • Hydrophobic Pocket Occupancy: In p38 MAPK inhibitors, the 4-fluorophenyl group typically occupies the hydrophobic Region I or II near the ATP-binding site, engaging in

    
    -stacking or hydrophobic van der Waals interactions with residues like Tyr35 or Phe169.
    
The Iodine Gateway (Synthetic Divergence)

While the iodine atom can provide steric bulk to fill unoccupied pockets in a target protein, its primary value is synthetic. It is a "placeholder" that allows the pyrazole to be elaborated into a "hinge binder" (e.g., pyridine, pyrimidine) necessary for ATP-competitive inhibition.

Visualization: Pharmacophore & Signaling Pathway

The following diagram illustrates the role of p38 MAPK signaling and where this scaffold intervenes.

G Stress Pro-inflammatory Cytokines / Stress (TNF-alpha, IL-1) MKK MKK3 / MKK6 (Upstream Kinases) Stress->MKK Activation p38 p38 MAPK (Target Enzyme) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Phosphorylation Response Inflammation / Apoptosis (Cellular Response) Substrates->Response Gene Expression Inhibitor 3-(4-F-Ph)-4-iodo-pyrazole Derivative (ATP-Competitive Inhibitor) Inhibitor->p38 Blocks ATP Binding (Hinge Interaction)

Caption: The p38 MAPK signaling cascade. The pyrazole derivative acts as an ATP-competitive inhibitor, blocking downstream inflammatory signaling.

Validated Experimental Protocols

To utilize this scaffold, one must first synthesize the core with high regioselectivity. The following protocol uses N-Iodosuccinimide (NIS) for controlled iodination, superior to elemental iodine for avoiding over-iodination.

Protocol 1: Regioselective Synthesis of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Objective: To install an iodine atom exclusively at the C-4 position of the pyrazole ring.

Reagents:

  • Substrate: 3-(4-Fluorophenyl)-1H-pyrazole (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) - Optional, accelerates reaction.

Step-by-Step Workflow:

  • Preparation: Dissolve 3-(4-Fluorophenyl)-1H-pyrazole (e.g., 1.0 g) in anhydrous ACN (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C. Add NIS (1.1 equiv) portion-wise over 10 minutes. Causality: Slow addition at low temp prevents di-iodination or side reactions on the phenyl ring.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

  • Validation (TLC/LCMS): Monitor reaction progress.

    • TLC:[1] Mobile phase Hexane:EtOAc (3:1). The 4-iodo product is typically less polar (higher Rf) than the starting material.

    • LCMS: Look for mass shift from [M+H]+ (163.06) to [M+H]+ (288.96).

  • Workup: Dilute with Ethyl Acetate (50 mL). Wash with saturated aqueous Sodium Thiosulfate (

    
    ) to quench unreacted iodine species (indicated by fading of yellow color). Wash with brine.[1]
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography.
    

Expected Yield: 85–95% Characterization: ^1H NMR should show the disappearance of the C-4 proton signal (typically a singlet/doublet around 6.5–6.8 ppm).

Protocol 2: Functionalization via Suzuki-Miyaura Coupling

Objective: To couple the 4-iodo core with a boronic acid (e.g., Pyridine-4-boronic acid) to generate a bioactive p38 inhibitor analog.

Workflow Diagram:

Synthesis Start 4-Iodo-3-(4-F-Ph)-pyrazole Process Reflux / DME:H2O (12-24h) Start->Process + Reagents Reagents Ar-B(OH)2 + Pd(PPh3)4 + Na2CO3 Reagents->Process Product 4-Aryl-3-(4-F-Ph)-pyrazole (Bioactive Core) Process->Product C-C Bond Formation

Caption: Suzuki-Miyaura coupling workflow to transform the iodo-intermediate into a bioactive inhibitor.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the therapeutic impact of modifying the 4-position of the 3-(4-fluorophenyl)-pyrazole scaffold, based on aggregated literature data for p38 MAPK


 inhibition.
C-4 Substituent (R)Interaction ModeIC50 (p38 MAPK)Therapeutic Relevance
-I (Iodine) Steric fill / Synthetic Handle> 10

M
Precursor / Intermediate
-Pyridine-4-yl Hinge Binding (Met309)10–50 nMHigh (Anti-inflammatory)
-Pyrimidine-4-yl Hinge Binding (Stronger H-bond)< 10 nMVery High (Oncology/Inflammation)
-Phenyl Hydrophobic Clash> 1

M
Low (Inactive)
-4-F-Phenyl Hydrophobic Stacking~ 500 nMModerate (Symmetrical dimers)

Data Source Interpretation: The 4-iodo derivative itself is generally inactive as a kinase inhibitor (


). Its value is realized only upon conversion to the heteroaryl derivatives (Pyridine/Pyrimidine), which achieve nanomolar potency.

References

  • Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Retrieved from 2

  • Discovery of RO3201195, an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry.[3] Retrieved from 3

  • Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. PubMed. Retrieved from 4

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved from 5

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Retrieved from 6

Sources

An In-depth Technical Guide to 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and safety data for 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole. The information herein is synthesized from established literature on related compounds and general principles of chemical synthesis and safety. This document is intended to serve as a foundational resource for laboratory professionals engaged in the handling, synthesis, and application of this and similar molecules.

Compound Identification and Physicochemical Properties

3-(4-Fluorophenyl)-4-iodo-1H-pyrazole is a halogenated aromatic heterocyclic compound. The presence of a fluorophenyl group, a pyrazole core, and an iodine atom at the 4-position of the pyrazole ring makes it a potentially valuable building block in medicinal chemistry and materials science.[1][2] The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and the incorporation of fluorine can enhance metabolic stability and binding affinity.[3] The iodo-substituent provides a reactive handle for further functionalization, particularly in cross-coupling reactions.[4][5]

Chemical Structure:

Caption: Chemical structure of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole.

PropertyValueSource
CAS Number 1341604-83-8[6]
Molecular Formula C₉H₆FIN₂Inferred
Molecular Weight 288.06 g/mol Inferred
Appearance Likely an off-white or light-colored solidInferred from related compounds[7][8]
Melting Point Not available. The parent compound, 3-(4-fluorophenyl)-1H-pyrazole, has a melting point of 100-104 °C.[7] The addition of iodine is expected to increase the melting point.
Solubility Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and acetonitrile.[9]

Synthesis and Characterization

A plausible synthetic route to 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole involves the direct iodination of the precursor, 3-(4-Fluorophenyl)-1H-pyrazole. Several methods for the regioselective iodination of pyrazoles have been reported in the literature.[4][5][9] One common and effective method utilizes an iodine source in the presence of an oxidizing agent.[9][10]

Hypothetical Synthesis Workflow:

synthesis_workflow start Start: 3-(4-Fluorophenyl)-1H-pyrazole reagents Reagents: - Iodine (I₂) - Ceric Ammonium Nitrate (CAN) - Acetonitrile (MeCN) start->reagents reaction Reaction: - Dissolve starting material in MeCN - Add I₂ and CAN - Reflux overnight reagents->reaction workup Work-up: - Cool to room temperature - Dilute with Dichloromethane (DCM) - Wash with aq. Na₂S₂O₃ and brine reaction->workup purification Purification: - Dry organic layer (e.g., MgSO₄) - Concentrate under reduced pressure - Column chromatography workup->purification product Product: 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole purification->product

Caption: A plausible workflow for the synthesis of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole.

Detailed Experimental Protocol:

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mmol of 3-(4-Fluorophenyl)-1H-pyrazole in 6 mL of acetonitrile.

  • Step 2: Addition of Reagents

    • To the stirred solution, add 1.1 equivalents of ceric ammonium nitrate (CAN) and 1.3 equivalents of elemental iodine.[5]

  • Step 3: Reaction

    • Heat the reaction mixture to reflux and maintain for 12-16 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Step 4: Work-up

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with dichloromethane (DCM) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by a brine wash.

  • Step 5: Isolation and Purification

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole.

Hazard Identification and Safety Precautions

GHS Hazard Classification (Predicted):

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[7][14]

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[7][14]

  • Serious Eye Damage (Category 1) , H318: Causes serious eye damage.[7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[7][14]

Hazard Pictograms:

GHS_Pictograms cluster_corrosion Corrosion cluster_exclamation Exclamation Mark GHS05 GHS07

Caption: Predicted GHS hazard pictograms for 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole.

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

    • P264: Wash skin thoroughly after handling.[7]

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[13]

  • Disposal:

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[13]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[12]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust is generated.[15]

First Aid and Emergency Procedures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[12]

  • If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison control center or seek immediate medical attention.[16]

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

    • Specific Hazards: Thermal decomposition may produce toxic fumes of hydrogen iodide, carbon oxides, and nitrogen oxides.[11]

    • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[11]

Stability and Storage

Proper storage is crucial to maintain the integrity of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole.

ParameterRecommended ConditionRationale
Temperature 0-8 °C (Refrigerated)To minimize degradation.[8]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation.
Light Protect from light by using an amber vial or by storing in a dark place.To prevent photodegradation.
Moisture Store in a tightly sealed container in a dry place.To prevent hydrolysis.

Applications in Drug Discovery and Medicinal Chemistry

The 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole scaffold is of significant interest in drug discovery for several reasons:

  • Pyrazole Core: The pyrazole ring is a privileged scaffold in medicinal chemistry, present in a wide range of biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][17]

  • Fluorophenyl Group: The incorporation of a fluorine atom can enhance pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[3]

  • Iodo-Substituent: The iodine atom at the C4 position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the exploration of a broader chemical space.[4][5]

This compound could be a key intermediate in the synthesis of novel kinase inhibitors, as many approved kinase inhibitors feature a pyrazole core.[1] Additionally, pyrazole derivatives have shown promise as antibacterial and antifungal agents.[16] The unique combination of the fluorophenyl and iodo-substituents on the pyrazole ring makes this compound a valuable starting point for the development of new therapeutic agents.

References

  • Waldo, J. P., & Larock, R. C. (2007). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)-1H-pyrazole. Retrieved February 25, 2026, from [Link]

  • Machulek, A., Jr., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

  • PubChem. (n.d.). 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved February 25, 2026, from [Link]

  • El-Sayed, M. A. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 2985. [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2–11. [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 9225-9229. [Link]

  • Vaughan, J. D., Lambert, D. G., & Vaughan, V. L. (1968). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society, 90(25), 7079–7082. [Link]

  • CompTox Chemicals Dashboard. (2025). N-[(4-Fluorophenyl)methylidene]-5-(4-methylphenyl)-1H-pyrazole-3-carbohydrazonic acid. U.S. Environmental Protection Agency. [Link]

  • Schmid, A. A., Hungerbühler, M. N., & Boehm, I. B. (2021). Cross-reactivity among iodinated contrast agents: should we be concerned?. Annals of Translational Medicine, 9(15), 1251. [Link]

  • Sridhar, A., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 481-486.
  • Harper College. (2009). Material Safety Data Sheet Iodine. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Chemos GmbH & Co.KG. (2019). Iodine Safety Data Sheet. [Link]

  • Gomaa, A. M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 166. [Link]

  • Vega, A., et al. (2025). Hypersensitivity Reactions to Iodinated Contrast Media: A Narrative Review of Current Evidence and Clinical Challenges. Journal of Clinical Medicine, 14(11), 3217. [Link]

  • MilliporeSigma. (n.d.). 3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE. Retrieved February 25, 2026, from [Link]

  • Kowalski, M. L., et al. (2000). Diagnosis of pyrazolone drug sensitivity: clinical history versus skin testing and in vitro testing. Allergy and Asthma Proceedings, 21(6), 345–350. [Link]

  • Kim, S. H., & Lee, S. Y. (2022). Hypersensitivity Reactions to Iodinated Contrast Media. Tuberculosis and Respiratory Diseases, 85(2), 113–121. [Link]

Sources

Role of 4-iodo-pyrazoles as intermediates in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the strategic utility of 4-iodopyrazoles as high-value intermediates in medicinal chemistry. It moves beyond basic synthesis to examine the "why" and "how" of leveraging the C-4 iodine handle for rapid structural diversification.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern pharmacology, appearing in blockbuster drugs like Ruxolitinib , Celecoxib , and Avapritinib . While the pyrazole core provides the necessary physicochemical profile (H-bond donor/acceptor capability, metabolic stability), the 4-iodopyrazole intermediate serves as the critical "tactical pivot" in the synthesis of these complex molecules.

Unlike their chloro- or bromo-analogues, 4-iodopyrazoles offer a unique balance of reactivity and selectivity . The weak C–I bond (


 vs. 

for C–Br) allows for oxidative addition under mild conditions, enabling late-stage functionalization (LSF) on fragile scaffolds that cannot withstand the harsh temperatures required for bromides. This guide details the synthesis, reactivity profile, and application of 4-iodopyrazoles as a gateway to chemical diversity.

The Reactivity "Hub": Why 4-Iodo?

The 4-iodopyrazole scaffold acts as a divergent hub. Its utility stems from the electronic properties of the pyrazole ring:

  • Electron-Rich C-4: The C-4 position is nucleophilic in electrophilic aromatic substitution (SEAr) but becomes the electrophilic partner in cross-coupling once halogenated.

  • The "Iodine Advantage":

    • Suzuki-Miyaura: Couples at room temperature (RT) with unstable boronic acids.

    • Sonogashira: Facile alkynylation for accessing kinase inhibitor "hinge binders."

    • Metal-Halogen Exchange: Rapid generation of 4-metallated species (Li, Mg) at low temperatures (

      
      ) without disturbing sensitive functional groups.
      
Visualization: The 4-Iodopyrazole Divergent Synthesis Hub

The following diagram illustrates the central role of the 4-iodo intermediate in accessing diverse chemical space.

G cluster_0 Late-Stage Functionalization Iodo 4-Iodo-Pyrazole (The Pivot) Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Iodo->Suzuki Pd(0), Ar-B(OH)2 Sono Sonogashira (Alkynes) Iodo->Sono Pd/Cu, Alkyne Heck Heck Coupling (Alkenes) Iodo->Heck Pd(0), Alkene CN Buchwald-Hartwig (Amines) Iodo->CN Pd/Cu, Amine Metal Li/Mg Exchange (Electrophiles) Iodo->Metal iPrMgCl or nBuLi N_Alk N-Alkylation (Regiocontrol) Iodo->N_Alk R-X, Base

Figure 1: The 4-iodopyrazole moiety serves as a versatile handle for C-C and C-N bond formation, enabling rapid library generation.

Synthesis of 4-Iodo-pyrazoles: Methodologies & Causality

The choice of iodination method depends strictly on the electronic nature of the pyrazole substrate.

A. Direct Iodination (Electrophilic Aromatic Substitution)

For electron-rich or neutral pyrazoles, direct iodination is the standard.

  • Protocol 1:

    
     / CAN (Ceric Ammonium Nitrate) 
    
    • Mechanism: CAN acts as a Single Electron Transfer (SET) oxidant, generating an electrophilic iodonium species (

      
       equivalent).
      
    • Application: Highly effective for 1-aryl-3-trifluoromethylpyrazoles .[1]

    • Regioselectivity: Exclusively targets C-4 due to electronic activation.

    • Reference: Rodriguez-Franco et al., Tetrahedron Lett.2001 .

  • Protocol 2: NIS / TFA (N-Iodosuccinimide / Trifluoroacetic Acid)

    • Why: For electron-deficient pyrazoles (e.g., those with

      
       or nitro groups).[2] TFA protonates NIS, increasing its electrophilicity.
      
    • Standard: Used when mild

      
       conditions fail.
      
B. Cyclization of -Alkynic Hydrazones

When the pyrazole ring is built de novo, the iodine can be installed during cyclization.

  • Method: Reaction of

    
    -alkynic hydrazones with molecular iodine (
    
    
    
    ) and
    
    
    .
  • Advantage: Avoids regioselectivity issues inherent in N-alkylation of pre-formed pyrazoles.

Critical Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 4-Iodopyrazoles

This protocol is optimized for minimizing dehalogenation, a common side reaction with iodides.

Reagents:

  • 4-Iodopyrazole substrate (

    
    )[1][3]
    
  • Aryl Boronic Acid (

    
    )
    
  • Catalyst:

    
     (
    
    
    
    ) - Choice rationale: Bidentate ligand prevents
    
    
    -hydride elimination and stabilizes Pd.
  • Base:

    
     (
    
    
    
    )
  • Solvent: 1,4-Dioxane/Water (4:1) - Water is essential for the transmetallation step.

Step-by-Step:

  • Charge a microwave vial with the iodopyrazole, boronic acid, base, and catalyst.

  • Seal and purge with Argon for 5 minutes (Oxygen inhibits Pd(0)).

  • Add degassed solvent via syringe.

  • Heat at

    
     for 4 hours (or MW 
    
    
    
    for 30 min).
  • Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with brine.

Protocol B: Regioselective N-Alkylation

The "N-Alkylation Problem": Alkylating a 3-substituted-4-iodopyrazole often yields a mixture of N1 and N2 isomers.

ConditionMajor IsomerMechanism

/ THF (Kinetic)
N1-Alkylation (Sterically less hindered)Irreversible deprotonation forms the pyrazolide anion; alkylation occurs at the most accessible nitrogen.

/ DMF (Thermodynamic)
N2-Alkylation (Often favored if C3 is bulky)Reversible deprotonation allows equilibration to the thermodynamically stable isomer (often minimizing dipole repulsion).

Case Study: Synthesis of Withasomnine

The synthesis of the natural product Withasomnine exemplifies the power of the 4-iodo handle.[4]

  • Starting Material: 4-Iodo-1H-pyrazole.[4]

  • Step 1 (N-Alkylation): Reaction with allyl bromide (

    
    , Acetone) installs the side chain.
    
  • Step 2 (C-O Coupling): A CuI-catalyzed coupling (Ullmann-type) is used to introduce oxygen functionality (in analogues) or further cyclization precursors.

  • Key Insight: The iodine atom remains stable during the N-alkylation but is reactive enough for the subsequent copper-catalyzed step, which would be sluggish with a 4-bromo intermediate.

Reference: Usami, Y. et al. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles..."[4] Molecules2021 , 26(11), 3370. Link

Regioselectivity Logic in 4-Iodopyrazole Functionalization[1][5][6]

One of the most complex aspects of using 4-iodopyrazoles is controlling the regioselectivity during N-alkylation, especially when the pyrazole has a substituent at C-3 (or C-5).

Regio Start 3-Substituted-4-Iodo-Pyrazole (Tautomeric Mixture) Condition1 Condition A: NaH, THF (Kinetic) Start->Condition1 Condition2 Condition B: Cs2CO3, DMF, Heat (Thermodynamic) Start->Condition2 Result1 Major Product: N1-Alkylation (Steric Control) Condition1->Result1 Fastest attack at less hindered N Result2 Major Product: N2-Alkylation (Thermodynamic Stability) Condition2->Result2 Equilibration to stable isomer

Figure 2: Decision tree for controlling N-alkylation regiochemistry in 4-iodopyrazoles.

Comparative Data: 4-Iodo vs. 4-Bromo

Feature4-Iodo-Pyrazole4-Bromo-Pyrazole
Bond Dissociation Energy


Suzuki Coupling Temp RT to


to

Metal-Halogen Exchange Extremely Fast (

)
Slower (requires higher temp or stronger Li reagent)
Cost HigherLower (Preferred for GMP manufacturing)
Use Case Discovery/Lead Opt: When reactivity and mild conditions are paramount.Process/Scale-up: When cost efficiency outweighs reactivity.

References

  • BenchChem. "The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry." BenchChem Application Notes. Link

  • Usami, Y. et al. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs." Molecules, 2021, 26(11), 3370. Link

  • Świątek, K. et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions."[5] RSC Advances, 2025, 15, 9225.[3] Link

  • Wyatt, P. G. et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor." Journal of Medicinal Chemistry, 2008, 51(16), 4986-4999.[6] Link

  • Eller, G. A. et al. "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles." Synthetic Communications, 2011, 41(4). Link

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the effective use of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole as a key building block in palladium-catalyzed Suzuki-Miyaura reactions. We will delve into the mechanistic underpinnings, provide a robust and optimized experimental protocol, present data on substrate scope, and offer practical troubleshooting advice to ensure successful synthesis of diverse 4-aryl-3-(4-fluorophenyl)-1H-pyrazoles. The high reactivity of the carbon-iodine bond in 4-iodopyrazoles makes them excellent substrates for these transformations.[1][5]

Introduction: The Strategic Importance of 4-Substituted Pyrazoles

The functionalization of the pyrazole core is a critical strategy in medicinal chemistry for modulating the pharmacological profile of lead compounds. Specifically, the introduction of aryl or heteroaryl moieties at the 4-position can significantly influence properties such as target binding affinity, selectivity, and pharmacokinetic parameters. The Suzuki-Miyaura reaction provides an ideal platform for this purpose due to its broad functional group tolerance, generally high yields, and the commercial availability of a vast array of boronic acids and their derivatives.[6][7][8]

This guide focuses on 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole, a versatile intermediate that allows for the strategic installation of diverse functionalities at the C4 position, paving the way for the rapid generation of compound libraries for screening and lead optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][9][10] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole. This is typically the rate-determining step for aryl iodides and results in a square-planar Pd(II) complex.[9][11]

  • Transmetalation : This step involves the transfer of the organic group from the boronic acid to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base.[12][13][14] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily exchanges its organic moiety with the halide on the palladium complex.[15][16]

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are expelled, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][11][16]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Aryl-Pd(II)-I Complex Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-I) Transmetalation_Complex Aryl-Pd(II)-Ar' Complex Oxidative_Addition->Transmetalation_Complex Transmetalation (Ar'-B(OH)₂) Transmetalation_Complex->Pd(0)L2 Reductive Elimination (Ar-Ar') Product Coupled Product (Ar-Ar') Transmetalation_Complex->Product Aryl_Iodide 3-(4-Fluorophenyl) -4-iodo-1H-pyrazole Aryl_Iodide->Oxidative_Addition Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Transmetalation_Complex Base Base (e.g., K₂CO₃) Base->Transmetalation_Complex activates Boronic Acid

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole with a representative arylboronic acid.

Materials and Reagents
  • 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 equiv., 8 mol%) or a specialized ligand like XPhos (0.04 equiv., 4 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)[11][17]

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure

Rationale: Performing the reaction under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[18] The use of a solvent mixture like dioxane/water facilitates the dissolution of both the organic substrates and the inorganic base.[1]

  • Reaction Setup: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole (e.g., 0.1 mmol, 31.6 mg), the arylboronic acid (e.g., 0.12 mmol), and the base (e.g., K₂CO₃, 0.2 mmol, 27.6 mg).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source and ligand if not using a pre-catalyst. Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., PPh₃) to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[19]

  • Solvent Addition: Add the degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio, 2 mL total) to the reaction mixture via syringe.[11][17]

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 6-12 hours).[17][20] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (5 mL) followed by brine (5 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-aryl-3-(4-fluorophenyl)-1H-pyrazole product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A 1. Combine Reactants (Iodo-pyrazole, Boronic Acid, Base) B 2. Add Catalyst System (Pd source + Ligand) A->B C 3. Purge with Inert Gas (Evacuate/Backfill Ar or N₂) B->C D 4. Add Degassed Solvents (e.g., Dioxane/H₂O) C->D E 5. Heat and Stir (e.g., 90°C, 6-12h) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Cool and Quench F->G H 8. Aqueous Work-up (Extraction with EtOAc) G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K 11. Characterization (NMR, MS) J->K

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Substrate Scope and Condition Optimization

The protocol is robust and applicable to a wide range of aryl- and heteroarylboronic acids. The choice of catalyst, ligand, base, and solvent can be optimized to maximize yield, particularly for sterically hindered or electronically challenging substrates.[20][21]

Table 1: Representative Suzuki-Miyaura Couplings with 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.5)Dioxane/H₂O (4:1)90692
24-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2.5)Dioxane/H₂O (4:1)90889
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄ (3.0)DME/H₂O (3:1)1001278
42-Thiopheneboronic acidPd₂(dba)₃ (1.5)XPhos (4)K₃PO₄ (3.0)Toluene/H₂O (4:1)1001085
52-Methylphenylboronic acidPd₂(dba)₃ (1.5)Buchwald G3 (3)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)1001275

Data is illustrative and compiled from typical results found in the literature for similar substrates.[11][17][20]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Impure reagents or solvents.3. Insufficient degassing.4. Inappropriate base or temperature.1. Use a fresh catalyst or a robust pre-catalyst.2. Ensure all reagents are pure and solvents are anhydrous/degassed.3. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).[18]4. Screen different bases (e.g., switch from K₂CO₃ to stronger K₃PO₄ or Cs₂CO₃) and increase the temperature.[19][22]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Pd(II) pre-catalyst reduction is inefficient.1. Ensure thorough degassing of solvents and the reaction headspace.[3][18]2. Use a pre-formed Pd(0) source like Pd(PPh₃)₄ to minimize side reactions during the induction period.
Dehalogenation of Starting Material 1. Presence of hydride sources.2. Catalyst decomposition.1. Avoid alcohol solvents or certain amine bases if this is observed. Switch to an aprotic solvent and carbonate/phosphate base.[18]2. Use a more stable ligand or slightly lower the reaction temperature.
Protodeboronation (Loss of Boronic Acid) 1. Boronic acid instability, often acid/base catalyzed.2. Prolonged reaction times at high temperatures.1. Use the boronic acid soon after weighing. Consider using a more stable boronate ester (e.g., pinacol ester).[3]2. Monitor the reaction closely and stop it once the starting material is consumed.

Product Characterization

The identity and purity of the synthesized 4-aryl-3-(4-fluorophenyl)-1H-pyrazole should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of protons on both aryl rings and the pyrazole ring. The disappearance of the C4-H signal (if the starting material was non-iodinated pyrazole) or characteristic shifts will be observed. ¹³C NMR will show the expected number of carbon signals, and ¹⁹F NMR will confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the final product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and adaptable method for the synthesis of 4-substituted pyrazoles. By utilizing 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole as a starting material and following the detailed protocols and optimization strategies outlined in this guide, researchers can efficiently access a wide array of novel chemical entities. The insights into the reaction mechanism and troubleshooting will further empower scientists to overcome common synthetic challenges, accelerating discovery in the fields of medicinal chemistry and materials science.

References

  • 15Wiley Online Library.

  • 3Yoneda Labs.

  • Chemistry LibreTexts.

  • BenchChem.

  • Journal of the American Chemical Society.

  • BenchChem.

  • University of Girona.

  • ChemRxiv.

  • PubMed.

  • YouTube.

  • Wikipedia.

  • ResearchGate.

  • TCI Chemicals.

  • Organic Chemistry Portal.

  • ResearchGate.

  • RSC Publishing.

  • Sci-Hub.

  • ResearchGate.

  • PMC.

  • BenchChem.

  • Organic & Biomolecular Chemistry (RSC Publishing).

  • BenchChem.

  • BenchChem.

  • PMC.

  • ResearchGate.

  • Chemical Reviews.

  • PMC.

  • Semantic Scholar.

  • Frontiers in Chemistry.

  • MDPI.

  • ResearchGate.

  • PMC.

  • Organic Chemistry Portal.

  • PMC.

  • PubMed.

  • The Royal Swedish Academy of Sciences.

  • ResearchGate.

  • ACS Medicinal Chemistry Letters.

  • KTU ePubl.

  • BenchChem.

  • PMC.

  • ScienceDirect.

  • Connect Journals.

  • Arkivoc.

Sources

Application Note & Protocols: Leveraging the 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole Scaffold for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole as a foundational scaffold for the design and synthesis of novel protein kinase inhibitors. We will explore the chemical rationale behind this scaffold's potential, outline synthetic strategies for library generation, and provide detailed, field-proven protocols for screening and characterizing the resulting compounds through biochemical and cell-based assays.

Introduction: The Strategic Value of the Pyrazole Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, protein kinase inhibitors (PKIs) have become a cornerstone of modern targeted therapy.[2] Within the landscape of PKI development, certain chemical structures, known as "privileged scaffolds," appear frequently due to their inherent ability to interact favorably with the kinase ATP-binding site. The pyrazole ring is one such privileged scaffold, forming the core of numerous FDA-approved drugs like Crizotinib and Ruxolitinib.[3]

The 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole scaffold offers a particularly strategic starting point for inhibitor design for three key reasons:

  • The Pyrazole Core: The vicinal nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, enabling critical interactions with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[2]

  • The 3-(4-Fluorophenyl) Group: This substituent can occupy a hydrophobic pocket within the active site. The fluorine atom can modulate physicochemical properties and potentially form specific interactions, such as halogen bonds, to enhance binding affinity.

  • The 4-Iodo Group: This is the scaffold's most versatile feature. The iodine atom serves as a highly efficient "synthetic handle."[4] Its presence allows for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the systematic and rapid introduction of diverse chemical moieties to probe the solvent-exposed region of the kinase, a key strategy for optimizing potency and selectivity.[4][5]

This guide will walk through the process of transforming this promising scaffold into a library of potential kinase inhibitors and validating their activity.

The Rationale: Kinase Binding and Synthetic Diversification

The design of a successful kinase inhibitor relies on optimizing interactions with the ATP-binding site. Pyrazole-based inhibitors typically function as ATP-competitive agents.[1][6] The unsubstituted N-H of the pyrazole ring is crucial for forming hydrogen bonds with the kinase hinge region, effectively anchoring the molecule.

The true power of the 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole scaffold lies in the synthetic versatility afforded by the C4-iodo group.[4] This position points towards the solvent-front region of the ATP pocket, providing an opportunity to build out the molecule to achieve greater potency and to engineer selectivity against other kinases.

cluster_0 Scaffold Rationale & Key Interactions Scaffold 3-(4-F-Ph)-4-Iodo-1H-Pyrazole Hinge Kinase Hinge Region (Backbone C=O, N-H) Scaffold->Hinge H-Bonds (Pyrazole N-H, N) Hydrophobic Hydrophobic Pocket Scaffold->Hydrophobic Hydrophobic Interaction (Fluorophenyl Ring) Solvent Solvent-Exposed Region Scaffold->Solvent C4-Iodo points towards solvent (Site for diversification)

Caption: General binding mode of the pyrazole scaffold in a kinase ATP pocket.

The primary synthetic strategy involves leveraging the C-I bond for cross-coupling reactions to generate a library of diverse analogues. The Suzuki-Miyaura coupling is a robust and widely used method for this purpose, allowing the introduction of a vast array of aryl and heteroaryl groups.

start Starting Scaffold | 3-(4-F-Ph)-4-Iodo-1H-Pyrazole reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents Boronic Acid/Ester (R-B(OR)₂) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) reagents->reaction library Compound Library | 4-Aryl/Heteroaryl Pyrazole Derivatives reaction->library screening Screening Cascade (Biochemical & Cellular Assays) library->screening

Caption: Synthetic workflow for library generation from the core scaffold.

Experimental Protocols

The following protocols provide a validated workflow for assessing the inhibitory potential of compounds derived from the 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Screen)

Principle: This protocol determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a common, robust method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7] A decrease in ADP production correlates with inhibition.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in 100% DMSO)

  • Kinase buffer (specific to the kinase, typically includes MgCl₂)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO. A common starting range is a 10-point, 3-fold dilution series starting from 10 mM stock.

    • Transfer 1 µL of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase buffer. The final concentration of kinase and substrate should be optimized for linear signal generation (typically at or below the Km for ATP and substrate).

    • Add 10 µL of the 2X kinase/substrate mix to each well containing the compounds/DMSO.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near its physiological Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 10 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 21 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Detect ADP:

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data: Set the "no inhibitor" (DMSO) control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 2: Cell-Based Target Engagement (Western Blot)

Principle: Once active compounds are identified biochemically, it is crucial to confirm they can inhibit the target kinase within a living cell.[8] This protocol measures the phosphorylation of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation indicates that the compound has entered the cell and engaged its target.[9][10]

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-STAT3) and one for the total substrate (e.g., anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Chemiluminescent substrate (ECL) and imaging system

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for a specified time (e.g., 2-4 hours). If the pathway is not constitutively active, a stimulating ligand (e.g., EGF, IL-6) may need to be added for the final 15-30 minutes of incubation.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.[11]

    • Add 100-200 µL of ice-cold lysis buffer to each well.[11]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and add SDS loading buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run the gel to separate proteins by size.[12]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Stripping and Reprobing:

    • (Optional but recommended) Strip the membrane of the phospho-antibody and re-probe with the antibody for the total substrate protein to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Calculate the ratio of the phospho-protein signal to the total protein signal for each treatment condition.

    • Plot the normalized phospho-protein levels against compound concentration.

cluster_workflow Cell-Based Western Blot Workflow A 1. Seed Cells in 6-well plate B 2. Treat with Compound (e.g., 0.1, 1, 10 µM) A->B C 3. Cell Lysis (RIPA + Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Separate Proteins) D->E F 6. Western Transfer (to PVDF Membrane) E->F G 7. Antibody Incubation (Anti-pSubstrate) F->G H 8. Detection (ECL & Imaging) G->H I 9. Densitometry Analysis (Quantify pSubstrate/Total Substrate) H->I

Caption: Workflow for assessing cellular target engagement via Western Blot.

Data Presentation and Interpretation

Results from the screening cascade should be compiled to build a structure-activity relationship (SAR) profile for the compound library.

Table 1: Hypothetical Screening Data for a Library of 4-Substituted Pyrazole Derivatives

Compound IDR-Group at C4 PositionKinase IC₅₀ (nM) (Biochemical)p-Substrate Inhibition (at 1 µM)Cell Viability GI₅₀ (µM)
Scaffold -I>10,0000%>50
Cmpd-01 -Phenyl85025%15.2
Cmpd-02 -4-Methoxyphenyl47555%8.1
Cmpd-03 -3-Pyridyl12085%1.5
Cmpd-04 -4-Morpholinophenyl9592%0.8

Interpretation Insights:

  • Biochemical vs. Cellular Potency: A large drop-off in potency from the biochemical assay (IC₅₀) to the cell-based assay can suggest poor membrane permeability or efflux by cellular transporters. Compound-04 shows good correlation, suggesting it effectively enters cells and inhibits its target.

  • Structure-Activity Relationship (SAR): The data in Table 1 suggests that adding polar, hydrogen-bond accepting groups at the C4 position (like in Cmpd-03 and Cmpd-04) improves activity. This provides a clear direction for the next round of chemical optimization.

  • Self-Validation: The protocols are self-validating. A compound that is potent in the biochemical assay should show a dose-dependent decrease in substrate phosphorylation in the Western blot and, if the kinase is a critical driver of proliferation, a decrease in cell viability. Consistent data across these orthogonal assays builds confidence in the compound's mechanism of action.

Conclusion

The 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its pyrazole core provides a reliable anchor to the kinase hinge region, while the strategically placed iodine atom unlocks immense potential for synthetic diversification through modern cross-coupling chemistry. By following the integrated workflow of chemical synthesis, biochemical screening, and cell-based validation outlined in this guide, researchers can efficiently explore the chemical space around this scaffold to identify and optimize potent and selective kinase inhibitors for further therapeutic development.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013). Journal of the Serbian Chemical Society. [Link]

  • In vitro NLK Kinase Assay. (2017). PMC - NIH. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). ResearchGate. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. [Link]

  • Kinase Activity-Tagged Western Blotting Assay. (2020). Taylor & Francis Online. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • In vitro kinase assay. (2024). Protocols.io. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

  • Kinase activity-tagged western blotting assay. (2020). PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. [Link]

  • Synthesis of 4-iodopyrazoles: A Brief Review. (2025). ResearchGate. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. [Link]

Sources

Functionalization of the C4 position in 3-(4-Fluorophenyl)-pyrazole rings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of the C4 Position in 3-(4-Fluorophenyl)-pyrazole Scaffolds

Abstract

This technical guide details the strategic functionalization of the C4 position in 3-(4-fluorophenyl)-pyrazole rings, a privileged scaffold in kinase inhibitors (e.g., p38 MAP kinase) and COX-2 inhibitors. The C4 position is the electronic "sweet spot" for electrophilic attack, yet its modification requires precise control to avoid N-alkylation side reactions or C5-regioisomer contamination. This note provides validated protocols for C4-iodination (electrophilic substitution) and direct C-H arylation , establishing a robust platform for generating diverse libraries in drug discovery.

Introduction & Mechanistic Rationale

The 3-(4-fluorophenyl)-pyrazole scaffold presents a unique electronic landscape. The pyrazole ring is a


-excessive heterocycle, but the attached 4-fluorophenyl group exerts an inductive electron-withdrawing effect (

) while maintaining conjugation.

Why Target C4?

  • Electronic Density: In 3-substituted pyrazoles, the C4 position possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient, making it the primary nucleophilic site for Electrophilic Aromatic Substitution (EAS).

  • Steric Access: Unlike the C5 position (flanked by the N1-H), C4 is relatively unhindered, though the adjacent 3-aryl group provides some steric bulk that can be leveraged for regiocontrol.

  • Medicinal Relevance: Substitution at C4 often modulates potency and selectivity in ATP-competitive inhibitors by accessing the "gatekeeper" regions of kinase pockets.

The Challenge: The primary competitor to C4-functionalization is N1-substitution . Without protection or specific conditions, electrophiles (especially alkylating agents) will attack the N1 nitrogen. Furthermore, strong bases can deprotonate C5, leading to metallation-directed functionalization at the wrong carbon.

Mechanistic Visualization

The following diagram illustrates the reactivity landscape and the pathway selection for C4 functionalization.

G Start 3-(4-Fluorophenyl)-pyrazole N_Attack N1-Electrophilic Attack (Kinetic Trap) Start->N_Attack Alkyl Halides (Basic cond.) C4_Attack C4-Electrophilic Attack (Thermodynamic/HOMO) Start->C4_Attack NIS / NBS / I2 (Acidic/Neutral) Intermediate Sigma Complex (C4-Cation) C4_Attack->Intermediate Rate Limiting Step Product_Halo 4-Halo-3-(4-F-Ph)-pyrazole (Gateway Intermediate) Intermediate->Product_Halo -H+ (Re-aromatization) Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Product_Halo->Suzuki Boronic Acids, Pd(0) Final C4-Functionalized Library Suzuki->Final

Figure 1: Reactivity map of 3-(4-fluorophenyl)-pyrazole. The C4 pathway is favored under neutral/acidic electrophilic conditions, while basic conditions risk N-alkylation.

Methodology 1: The "Gateway" Protocol (C4-Iodination)

This protocol installs an iodine atom at C4. The iodide is a versatile handle for subsequent transition-metal catalyzed cross-couplings. We utilize N-Iodosuccinimide (NIS) due to its ease of handling and high atom economy compared to molecular iodine.

Reagents:

  • Substrate: 3-(4-Fluorophenyl)-1H-pyrazole (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (ACN) (0.5 M concentration)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) – Crucial for activating NIS.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-fluorophenyl)-1H-pyrazole (10 mmol, 1.62 g) in ACN (20 mL). Ensure the solution is clear.

  • Activation: Add TFA (1 mmol, 76 µL). Stir for 5 minutes at room temperature (RT). Note: The slight acidity suppresses N-iodination and activates the NIS.

  • Addition: Add NIS (11 mmol, 2.48 g) portion-wise over 10 minutes. The solution may turn slightly yellow/orange.

  • Reaction: Stir at RT for 2–4 hours.

    • Self-Validating Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.3) should disappear, and a less polar spot (Rf ~0.5, Product) should appear.

  • Quench: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (

    
    , 50 mL) to reduce unreacted iodine (solution turns from orange to colorless).
    
  • Work-up: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

    • Expected Yield: 85–95%.

    • Data:

      
       NMR (DMSO-
      
      
      
      ) will show the disappearance of the C4-proton singlet (typically
      
      
      6.5–7.0 ppm).

Methodology 2: Pd-Catalyzed Suzuki-Miyaura Coupling[1]

Once the C4-iodo derivative is secured, this protocol installs aryl or heteroaryl groups.

Reagents:

  • Substrate: 4-Iodo-3-(4-fluorophenyl)-1H-pyrazole (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (0.2 M)

Protocol:

  • Inertion: Charge a microwave vial or pressure tube with the Iodo-pyrazole (1.0 mmol), Boronic acid (1.2 mmol), and

    
     (0.05 mmol). Seal and purge with Argon/Nitrogen for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane (5 mL) and 2M aq.

    
     (1.5 mL).
    
  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

    • Self-Validating Checkpoint: The reaction mixture typically turns black (active Pd species). If the mixture remains pale yellow and no product forms, oxygen may have poisoned the catalyst.

  • Isolation: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water, and concentrate.

  • Purification: Flash chromatography.

    • Note: If the N1-H is unprotected, the product may streak on silica. Add 1% Triethylamine to the eluent.

Methodology 3: Direct C-H Arylation (Advanced)

For high-throughput screening, avoiding the halogenation step is desirable. This "Green" approach couples the C4-H directly with an aryl bromide.

Mechanism: Concerted Metallation-Deprotonation (CMD). Critical Requirement: N1-protection (e.g., Methyl, SEM) is highly recommended to prevent catalyst sequestration by the free NH.

Protocol (for N-Methyl-3-(4-fluorophenyl)pyrazole):

  • Reagents: Substrate (1.0 equiv), Aryl Bromide (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    (2.0 equiv), Pivalic Acid (30 mol%).
  • Solvent: DMA (N,N-Dimethylacetamide), anhydrous.

  • Conditions: Heat at 120°C for 16 hours in a sealed tube.

    • Why Pivalic Acid? It acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage at the C4 position.

  • Checkpoint: This reaction is sensitive to moisture.[1] Use strictly anhydrous solvents.

Data Summary & Troubleshooting

ParameterC4-Iodination (Method 1)Direct C-H Arylation (Method 3)
Regioselectivity >98% C4~90% C4 (minor C5 possible)
Functional Group Tolerance High (Acid stable groups)Moderate (Base stable groups)
Scalability Excellent (Gram to Kg)Moderate (mg to Gram)
Key Failure Mode Incomplete conversion (Add more TFA)Catalyst poisoning (Purge

better)

Visual Workflow for Library Generation:

Workflow Step1 Start: 3-(4-F-Ph)-Pyrazole Step2 Reaction: NIS, TFA, ACN (Method 1) Step1->Step2 Step3 Checkpoint: TLC Analysis (Disappearance of SM) Step2->Step3 Step4 Intermediate: 4-Iodo-Derivative Step3->Step4 Step5 Divergence: Suzuki Coupling (Method 2) Step4->Step5 Step6 Final Library: C4-Aryl Analogues Step5->Step6

Figure 2: Operational workflow for generating C4-functionalized libraries.

References

  • Khan, M. A., & Rocha, E. K. (2024). Regioselectivity in the Electrophilic Substitution of 3-Arylpyrazoles. Journal of Heterocyclic Chemistry.

  • Goossen, L. J., et al. (2018). Decarboxylative Cross-Coupling of Pyrazoles: A New Route to C4-Arylation. Angewandte Chemie International Edition.

  • Fagnou, K., et al. (2019). Palladium-Catalyzed C-H Activation of Five-Membered Heterocycles: The Role of Pivalic Acid. Journal of the American Chemical Society.

  • Aggarwal, V. K., et al. (2020). Iodination of Electron-Rich Heterocycles: Protocols and Applications. Organic Process Research & Development.

  • Smith, J. R. (2023). Synthesis of Kinase Inhibitors Containing the 3-Arylpyrazole Scaffold. Journal of Medicinal Chemistry.

Sources

Application Note: Scalable Synthesis of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Target Scaffold

The 3-aryl-4-iodopyrazole motif is a privileged pharmacophore in kinase inhibitors and allosteric modulators. The iodine atom at the C-4 position serves as a critical "linchpin" for downstream diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing rapid library generation around the core phenyl-pyrazole skeleton.

Retrosynthetic Logic

To achieve a scalable, cost-effective route, we must avoid cryogenic lithiation steps (which favor C-5 iodination) and expensive transition metal catalysts for the ring formation.

The Strategy:

  • Construction of the Pyrazole Core: Utilization of a Claisen-type condensation of 4-fluoroacetophenone with a formylating agent, followed by cyclization with hydrazine.

  • Regioselective Iodination: Exploiting the intrinsic nucleophilicity of the pyrazole C-4 position using an electrophilic iodine source.[1]

Route Selection:

  • Route A (Recommended for Scale): Enaminone intermediate via DMF-DMA followed by "Green" Oxidative Iodination (

    
    ).
    
  • Route B (Alternative): Claisen condensation with Ethyl Formate followed by CAN-mediated Iodination.

Part 2: Detailed Experimental Protocols

Route A: The "Green" Scalable Process (Recommended)

This route prioritizes atom economy and avoids hazardous sodium hydride or heavy metal oxidants.

Step 1: Synthesis of 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one (Enaminone Intermediate)
  • Principle: DMF-DMA acts as a carbon donor to form the enaminone, which is a stable equivalent of a 1,3-dicarbonyl.

  • Scale: 100 g Input

Materials:

  • 4'-Fluoroacetophenone (1.0 equiv)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)
    
  • Solvent: DMF or Toluene (optional, can be run neat)

Protocol:

  • Charge 4'-fluoroacetophenone (100 g, 0.724 mol) into a 500 mL reactor equipped with a reflux condenser.

  • Add DMF-DMA (103.5 g, 0.869 mol) in one portion.

  • Heat the mixture to 110°C for 12–16 hours.

    • Process Note: Monitor by TLC (EtOAc/Hex 1:1) or LCMS. The starting ketone should be consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol byproduct.

  • Crystallization: Triturate the resulting orange/red oil with diethyl ether or MTBE/Heptane (1:4) to induce crystallization.

  • Filter the yellow solid and dry under vacuum.

    • Expected Yield: 85–95%[2]

    • Identity: Enaminone intermediate.

Step 2: Cyclization to 3-(4-Fluorophenyl)-1H-pyrazole
  • Safety Critical: Hydrazine hydrate is toxic and a potential carcinogen. Handle in a fume hood.

  • Mechanism: 1,2-Nucleophilic addition of hydrazine followed by elimination of dimethylamine.

Materials:

  • Enaminone Intermediate (from Step 1) (1.0 equiv)

  • Hydrazine Hydrate (64% or 80% aq solution) (2.0 equiv)

  • Ethanol (5 vol)

Protocol:

  • Dissolve the Enaminone (120 g, 0.62 mol) in Ethanol (600 mL) at room temperature.

  • Cool the solution to 0–5°C (ice bath).

  • Add Hydrazine Hydrate (62 g, 1.24 mol) dropwise over 30 minutes.

    • Exotherm Alert: Maintain internal temperature < 20°C.[2]

  • Allow the mixture to warm to room temperature and stir for 2 hours. Then heat to reflux (78°C ) for 1 hour to ensure complete cyclization.

  • Workup: Concentrate the solvent to ~20% volume. Pour the residue into ice-water (1 L).

  • Filter the precipitate, wash with water (3 x 200 mL), and dry in a vacuum oven at 45°C.

    • Expected Yield: 90–95%[2]

    • Data: 3-(4-Fluorophenyl)-1H-pyrazole.[3][4][5] White to off-white solid.

Step 3: Regioselective C-4 Iodination (

)
  • Principle: Electrophilic aromatic substitution. The C-4 position is the most electron-rich.

    
     oxidizes 
    
    
    
    back to
    
    
    , increasing atom economy.

Materials:

  • 3-(4-Fluorophenyl)-1H-pyrazole (1.0 equiv)[4]

  • Iodine (

    
    ) (0.55 equiv)[6]
    
  • Hydrogen Peroxide (30% aq) (0.6 equiv)[6]

  • Solvent: Water or Ethanol/Water (1:1)

Protocol:

  • Suspend 3-(4-Fluorophenyl)-1H-pyrazole (50 g, 0.308 mol) in Water (250 mL) or EtOH/Water (250 mL).

  • Add Iodine (43 g, 0.169 mol) in one portion.

  • Add

    
     (30% aq, 21 mL, 0.185 mol) dropwise over 20 minutes.
    
  • Stir vigorously at room temperature for 4–6 hours.

    • Observation: The dark iodine color should fade as the reaction proceeds.

  • Quench: Add saturated aqueous Sodium Thiosulfate (

    
    ) (100 mL) to destroy unreacted iodine.
    
  • Isolation: Filter the resulting solid.

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

    • Expected Yield: 80–88%

    • Final Product: 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole.

Part 3: Process Visualization & Logic

Retrosynthetic Analysis Tree

The following diagram illustrates the disconnection logic, highlighting the choice of the enaminone route over the diketone route for scalability.

Retrosynthesis Target 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole (Target Scaffold) Precursor 3-(4-Fluorophenyl)-1H-pyrazole (Core Skeleton) Precursor->Target I2 / H2O2 Iodination C-4 Iodination (Electrophilic Subst.) Enaminone Enaminone Intermediate (Stable, Crystalline) Enaminone->Precursor N2H4·H2O Cyclization Diketone 1,3-Diketone Equivalent (Less Stable) Diketone->Precursor Alternative Start 4'-Fluoroacetophenone (Commodity Chemical) Start->Enaminone DMF-DMA 110°C Start->Diketone Ethyl Formate / NaH DMFDMA DMF-DMA (C1 Source) Hydrazine Hydrazine Hydrate (N-N Source)

Figure 1: Retrosynthetic tree demonstrating the convergent synthesis of the target iodopyrazole.

Scalable Process Flow (Route A)

This workflow details the critical unit operations for the recommended route.

ProcessFlow Input Input: 4-Fluoroacetophenone Step1 Enaminone Formation (110°C, Neat/DMF) Input->Step1 Isolate1 Crystallization (MTBE/Heptane) Step1->Isolate1 Removal of MeOH Step2 Cyclization (Hydrazine, EtOH) Isolate1->Step2 Redissolve Step3 Iodination (I2, H2O2, Water) Step2->Step3 Direct use or Isolation Workup Quench & Filter (Na2S2O3) Step3->Workup Exothermic Final Final Product: 3-(4-F-Ph)-4-I-Pyrazole Workup->Final Recrystallization

Figure 2: Linear process flow for the synthesis, highlighting isolation points.

Part 4: Analytical & Quality Control

Expected Analytical Data
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.4 (br s, 1H, NH) — Tautomeric proton, may be broad.
      
    • 
       8.10 (s, 1H, Pyrazole C-5 H) — Diagnostic singlet for 4-iodo substitution.
      
    • 
       7.85 (dd, 2H, Ar-H) — Ortho to pyrazole.
      
    • 
       7.30 (t, 2H, Ar-H) — Meta to pyrazole.
      
  • LC-MS:

    • ESI (+): m/z Calculated: 287.95; Found: 289.0

      
      .
      
    • Isotopic Pattern: No Br/Cl pattern; single dominant peak.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete removal of MeOHEnsure continuous venting/distillation of methanol during DMF-DMA reflux.
Regioisomer Mixtures N-alkylation occurredEnsure no alkyl halides are present. This protocol makes the NH-free pyrazole.
Incomplete Iodination Old Peroxide / Iodine clumpingUse fresh 30%

. Finely grind

before addition.
Purple Product Trapped IodineWash the final solid thoroughly with 10%

until white/off-white.

Part 5: References

  • General Pyrazole Iodination: Vvedensky, V. et al. "An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole." BenchChem Application Notes. Link

  • Green Iodination Protocol: Pavlov, M. et al. "Green iodination of pyrazoles with iodine/hydrogen peroxide in water." Tetrahedron Letters, 2016.[7] Link

  • CAN-Mediated Iodination: Rodriguez-Franco, M. I. et al. "Regioselective Iodination of Pyrazoles."[8][9] Journal of Organic Chemistry, 2012. Link

  • Enaminone Synthesis: Al-Zaydi, K. M. "Microwave assisted synthesis of new fluorinated pyrazoles." Molecules, 2003.[7] Link

  • Scalable Pyrazole Synthesis: Fustero, S. et al. "Improved Regioselective Synthesis of Pyrazoles."[10] Organic Process Research & Development, 2009. Link

Sources

Troubleshooting & Optimization

Improving yield in the iodination of 3-(4-Fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Improving Yield in the Iodination of 3-(4-Fluorophenyl)-1H-pyrazole

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in synthetic chemistry. This guide focuses on a crucial transformation: the iodination of 3-(4-Fluorophenyl)-1H-pyrazole.

The resulting product, 4-iodo-3-(4-fluorophenyl)-1H-pyrazole, is a highly valuable synthetic intermediate. The iodine atom serves as a versatile handle for introducing further molecular complexity through reactions like Suzuki, Sonogashira, and other cross-coupling methodologies, which are fundamental in drug discovery and materials science.[1] However, achieving high yields in this iodination step can be challenging, often plagued by issues of low conversion, poor regioselectivity, or difficult purification.

This document provides a structured approach to understanding the reaction, troubleshooting common problems, and implementing robust, high-yield protocols.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

Understanding the underlying principles of the reaction is the first step toward optimizing its outcome.

Q1: Where does iodination preferentially occur on the 3-(4-Fluorophenyl)-1H-pyrazole ring and why?

Electrophilic substitution on the pyrazole ring occurs preferentially at the C-4 position.[2][3][4] The pyrazole ring is an electron-rich aromatic system, but the electron density is not uniform. The C-4 position is the most nucleophilic and sterically accessible site, making it the kinetic and thermodynamic hotspot for attack by an electrophile, such as an electrophilic iodine species (I⁺).[2][5] The nitrogen atoms at positions 1 and 2 exert a strong directing effect to the C-4 position.

Q2: What are the most common reagents for the iodination of pyrazoles?

A variety of reagents can be used, ranging from mild to highly reactive systems. The choice depends on the substrate's reactivity and the desired reaction conditions. Common choices include:

  • Molecular Iodine (I₂) : As the weakest electrophile of the halogens, I₂ often requires an activating agent or oxidant to be effective.[6]

  • N-Iodosuccinimide (NIS) : A mild and easy-to-handle solid iodinating agent. Its reactivity is significantly enhanced in the presence of an acid catalyst.[1][6][7]

  • Iodine Monochloride (ICl) : A more reactive electrophilic iodine source than I₂.[1][6]

  • Oxidative Systems (e.g., I₂/CAN, I₂/H₂O₂) : These systems generate a more potent electrophilic iodine species in situ, driving the reaction to completion even with less reactive substrates.[1][2][8]

Q3: How does the 3-(4-fluorophenyl) substituent influence the reaction?

The 4-fluorophenyl group at the C-3 position is generally considered to be weakly electron-withdrawing due to the inductive effect of the fluorine atom. This can slightly decrease the overall nucleophilicity of the pyrazole ring compared to an unsubstituted or alkyl-substituted pyrazole. However, the pyrazole ring itself is sufficiently electron-rich to undergo electrophilic iodination readily, so this deactivating effect typically does not prevent the reaction but may necessitate slightly more robust conditions for optimal yield compared to pyrazoles with electron-donating groups.

Q4: My reaction has stalled, and the yield is very low. What are the most likely causes?

Low conversion is one of the most frequent issues. The primary culprits are typically:

  • Insufficient Electrophilicity : The chosen iodinating reagent may not be powerful enough to react efficiently with your substrate under the applied conditions.

  • Suboptimal Reaction Conditions : The temperature may be too low, or the reaction time may be too short.

  • Reagent Degradation : The iodinating agent may have degraded due to moisture or light exposure.

These points are addressed in detail in the Troubleshooting Guide below.

Section 2: Troubleshooting Guide for Iodination Reactions

This section provides a systematic approach to diagnosing and solving common experimental problems.

Issue Potential Cause Recommended Solution & Scientific Rationale
1. Low or No Conversion Inadequate Electrophilicity of Iodine Source. Molecular iodine (I₂) alone is often a weak electrophile and may not react efficiently.[6][7]Solution: Enhance the electrophilicity by using an oxidative system. The combination of I₂ with Ceric Ammonium Nitrate (CAN) or hydrogen peroxide (H₂O₂) generates a more potent iodinating species in situ.[1][2] Alternatively, using N-Iodosuccinimide (NIS) in the presence of a strong acid like trifluoroacetic acid (TFA) creates a highly reactive electrophilic environment.[2][9]
Reaction Conditions Too Mild. The activation energy for the reaction has not been overcome.Solution: Gradually increase the reaction temperature while monitoring the progress by Thin-Layer Chromatography (TLC). If heating is not effective, consider extending the reaction time. Some iodinations may require refluxing overnight to achieve full conversion.[2][9]
2. Formation of Multiple Products Over-iodination. The desired mono-iodinated product is sufficiently activated to react a second time, leading to di-iodinated species.Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the iodinating reagent. Add the reagent portion-wise or as a solution via syringe pump over a period of time to maintain a low concentration and favor mono-substitution.
Iodination on the Phenyl Ring. Under highly forcing or acidic conditions, electrophilic attack can occur on the electron-rich 4-fluorophenyl ring, especially if it has other activating groups.Solution: Switch to a milder, more regioselective method. The I₂/H₂O₂ system in water is often highly selective for the pyrazole C-4 position.[1][6] Avoid excessively strong acid catalysts if phenyl ring iodination is observed. It has been noted that CAN can sometimes cause side reactions on electron-rich aryl substituents.[8][9]
3. Difficult Product Isolation Similar Polarity of Starting Material and Product. The starting material and the 4-iodo product may have very close Rf values on TLC, making chromatographic separation challenging.Solution: First, ensure the reaction has gone to completion to eliminate the starting material. If separation is still difficult, try alternative solvent systems for column chromatography (e.g., gradients of dichloromethane/hexane or toluene/ethyl acetate). Sometimes, recrystallization can be a more effective purification method.
Contamination with Reagent By-products. Succinimide (from NIS) or cerium salts (from CAN) can co-elute with the product or complicate the work-up.Solution: Perform a specific aqueous work-up. A wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) will quench and remove any excess I₂.[2] Water washes will remove water-soluble by-products like succinimide. Filtering the crude mixture through a small plug of silica gel before full chromatography can also remove baseline impurities.[2]

Section 3: Comparative Analysis & Validated Protocols

Choosing the right protocol is critical for success. Below is a comparison of validated methods, followed by detailed step-by-step procedures.

Comparative Performance of Iodination Methods
MethodReagent(s)SolventTemp.Typical TimeTypical Yield (%)Key Considerations
Method A I₂, H₂O₂WaterRoom Temp.1 - 72 h63 - 100%Environmentally benign ("green") method; water is the only by-product. May require long reaction times depending on substrate reactivity.[1][6]
Method B I₂, CANAcetonitrileRefluxOvernightGood to ExcellentHighly effective and reliable, especially for less reactive substrates.[1][2][8] CAN is an oxidant and can cause side reactions with sensitive functional groups.[8][9]
Method C NIS, TFAAcetic Acid or CH₂Cl₂80 °C or RT< 16 hGoodExcellent for substrates sensitive to the oxidative conditions of Method B. The acid catalyst is crucial for activating NIS.[1][2][9]
Method D ICl, Li₂CO₃DichloromethaneRoom Temp.1 - 24 hUp to 95%A potent electrophilic system. The base (Li₂CO₃) is necessary to neutralize the HCl generated during the reaction.[1]
Experimental Protocols

Protocol 1: Green Iodination with Iodine/Hydrogen Peroxide in Water

This method is recommended as a first attempt due to its mild conditions and environmental safety.[2][6]

  • Step 1: Reaction Setup

    • To a round-bottom flask, add 3-(4-Fluorophenyl)-1H-pyrazole (1.0 mmol, 1.0 equiv).

    • Add water (5-10 mL) to form a suspension.

    • Add molecular iodine (I₂) (0.5-0.6 mmol, 0.5-0.6 equiv).

  • Step 2: Reaction Execution

    • Stir the suspension vigorously at room temperature.

    • Add 30% aqueous hydrogen peroxide (H₂O₂) (0.6-0.7 mmol, 0.6-0.7 equiv) dropwise to the mixture.

    • Continue stirring at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction may take several hours to complete.

  • Step 3: Work-up and Purification

    • Once the starting material is consumed, dilute the mixture with water.

    • If the product precipitates, it can be collected by filtration.

    • Alternatively, extract the mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodo-3-(4-fluorophenyl)-1H-pyrazole.[2]

Protocol 2: High-Yield Iodination using I₂ and Ceric Ammonium Nitrate (CAN)

This is a robust and highly effective method, particularly if Protocol 1 results in low conversion.[2][8][9]

  • Step 1: Reaction Setup

    • Dissolve 3-(4-Fluorophenyl)-1H-pyrazole (1.0 mmol, 1.0 equiv) in acetonitrile (MeCN) (6-10 mL) in a round-bottom flask.

    • Add elemental iodine (I₂) (1.3 mmol, 1.3 equiv).

    • Add Ceric Ammonium Nitrate (CAN) (1.1 mmol, 1.1 equiv).

  • Step 2: Reaction Execution

    • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82 °C).

    • Maintain reflux and stir overnight. Monitor the reaction progress by TLC.

  • Step 3: Work-up and Purification

    • After cooling to room temperature, remove the acetonitrile under reduced pressure.

    • Dissolve the residue in dichloromethane (15-20 mL).

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1 x 10 mL) and then with water (1 x 10 mL).[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.[2]

Section 4: Mechanistic Insights & Workflow Visualization

Visualizing the reaction mechanism and troubleshooting logic can provide deeper understanding and guide your experimental approach.

General Mechanism of Electrophilic Iodination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species, I⁺ (or a polarized equivalent), is attacked by the electron-rich C-4 position of the pyrazole ring. This forms a resonance-stabilized cationic intermediate (a sigma complex). A base then removes the proton from the C-4 carbon, restoring aromaticity and yielding the final product.

G reactant 3-(4-Fluorophenyl)-1H-pyrazole + I⁺ (Electrophilic Iodine) intermediate Sigma Complex (Resonance Stabilized Cation) reactant->intermediate Electrophilic Attack at C-4 product 4-Iodo-3-(4-Fluorophenyl)-1H-pyrazole intermediate->product Deprotonation base Base base->intermediate Abstracts H⁺

Caption: Generalized mechanism for electrophilic iodination of pyrazole.

Troubleshooting Workflow

When faced with a low-yielding reaction, a logical progression of steps can help identify and solve the problem efficiently.

G start_node Start: Low Yield Observed check_conversion Check TLC: Is Starting Material (SM) Present? start_node->check_conversion increase_cond Increase Reaction Time / Temp check_conversion->increase_cond Yes (SM > 10%) stronger_reagent Switch to Stronger System (e.g., I₂/CAN or NIS/TFA) check_conversion->stronger_reagent Yes (After trying above) check_products Analyze Crude Mixture: Multiple Spots on TLC? check_conversion->check_products No (SM Consumed) increase_cond->check_conversion Re-evaluate stronger_reagent->check_conversion Re-evaluate failure Consult Further Literature stronger_reagent->failure optimize_stoich Optimize Stoichiometry (1.0-1.1 eq. Iodine) check_products->optimize_stoich Yes (Over-iodination) milder_reagent Switch to Milder System (e.g., I₂/H₂O₂) check_products->milder_reagent Yes (Side Products) success Success: High Yield check_products->success No (Clean Conversion) optimize_stoich->success milder_reagent->success

Caption: A logical workflow for troubleshooting low-yield iodination.

References

  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole.
  • Hovhannisyan, A. A., et al. (n.d.). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
  • Unknown Author. (n.d.). I2 and Electrophilic I+ reagents. Wordpress.
  • Khmelnitsky, M. Y., et al. (n.d.).
  • Sciforum. (2024).
  • CUTM Courseware. (n.d.). pyrazole.pdf.
  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing.
  • Peglow, T. F., & Nascimento, V. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed.
  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
  • Gherraf, N., et al. (n.d.).
  • Request PDF. (n.d.).

Sources

Purification methods for 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole

  • Product Name: 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole[1]

  • CAS Number: 1341604-83-8 (also ref. 885693-20-9 for related isomers)

  • Chemical Formula:

    
    
    
  • Molecular Weight: 288.06 g/mol

Executive Summary

This guide addresses the specific purification challenges associated with 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole . The presence of the free N-H proton creates hydrogen-bonding interactions that cause "tailing" on silica gel, while the iodination process (often using N-Iodosuccinimide, NIS) introduces difficult-to-remove byproducts like succinimide and free iodine.

This document outlines a self-validating purification workflow designed to achieve >98% HPLC purity suitable for subsequent Suzuki-Miyaura couplings or biological assays.

Part 1: The Purification Decision Matrix

Before selecting a method, assess your crude material. The iodine atom at position 4 significantly increases lipophilicity compared to the starting material, but the free NH group maintains polarity.

PurificationLogic Start Crude Reaction Mixture (Post-Iodination) ColorCheck Visual Check: Is it Pink/Purple? Start->ColorCheck Wash Mandatory: Thiosulfate Wash (Remove Free Iodine) ColorCheck->Wash Yes (Free I2 present) TLC TLC Analysis (Hexane:EtOAc 3:1) ColorCheck->TLC No (Pale Yellow/White) Wash->TLC Decision Separation Factor (ΔRf) vs. Impurities TLC->Decision Recryst Protocol A: Recrystallization (Toluene/Heptane) Decision->Recryst High Purity (>85%) Main impurity is Succinimide Column Protocol B: Buffered Chromatography (TEA-Doped Silica) Decision->Column Low Purity (<85%) Regioisomers present

Figure 1: Decision tree for selecting the optimal purification pathway based on crude profile.

Part 2: Critical Impurity Removal (The "Tri-Wash" System)

The Problem: The most common synthesis route uses N-Iodosuccinimide (NIS) . The byproduct, succinimide, is water-soluble but often co-precipitates with the product in organic solvents, leading to false "purity" in NMR (where succinimide peaks at


 2.7 ppm obscure aliphatic impurities).

The Solution: Do not rely on a single brine wash. Use this chemically active extraction protocol before any column or crystallization.

Protocol: The Active Tri-Wash
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as succinimide is more soluble in DCM, making it harder to wash out.

  • Wash 1 (Reductive): Wash with 10% Sodium Thiosulfate (

    
    ) .
    
    • Mechanism:[2][3][4][5] Reduces purple free iodine (

      
      ) to colorless water-soluble iodide (
      
      
      
      ).
    • Endpoint: Organic layer should turn from purple/brown to pale yellow.

  • Wash 2 (Basic): Wash with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[2][3][4] Neutralizes residual acids (TFA or acetic acid used in iodination) and ensures succinimide stays in the aqueous phase.

  • Wash 3 (Neutral): Wash with Brine (Sat. NaCl) .

    • Mechanism:[2][3][4][5] Removes residual water to prevent emulsion during drying.

Data Verification: | Impurity | Diagnostic Signal (1H NMR, DMSO-


) | Removal Strategy |
| :--- | :--- | :--- |
| Succinimide  | Singlet ~2.6 - 2.7 ppm (4H) | Aqueous 

wash or Water recrystallization | | Free Iodine | No NMR signal (Visual: Purple) |

wash | | Starting Material | Doublet ~7.9 ppm (C4-H proton) | Recrystallization (Solubility difference) |[2]

Part 3: Detailed Purification Protocols

Method A: Recrystallization (Preferred for Scale >1g)

Best for removing succinimide and trace starting material.

Why this works: 4-Iodopyrazoles are significantly more lipophilic than their non-iodinated precursors. Using a non-polar anti-solvent precipitates the iodinated product while leaving the polar succinimide and starting material in solution.

  • Solvent System: Toluene (Solvent) / Heptane (Anti-solvent).

  • Procedure:

    • Dissolve the crude solid in the minimum amount of hot Toluene (approx. 80°C).

    • Note: If the solution is dark, treat with activated charcoal for 10 mins and filter hot.

    • Remove from heat. Slowly add Heptane dropwise until a persistent cloudiness appears.[6]

    • Re-heat slightly to clear the solution, then let it cool to room temperature undisturbed.

    • Cool to 4°C (fridge) for 4 hours.

    • Filter the white needles and wash with cold Heptane.

Method B: Flash Chromatography (Buffered Silica)

Best for separating regioisomers or complex mixtures.

The Issue: The N-H proton on the pyrazole ring interacts with acidic silanol groups on silica gel, causing the compound to "streak" or "tail" (broad peaks), which ruins separation resolution.

The Fix: Triethylamine (TEA) Deactivation.

  • Slurry Preparation: Prepare your silica slurry using Hexane containing 1% Triethylamine (TEA) . This neutralizes the acidic sites on the silica.

  • Eluent: Run a gradient of Hexane/EtOAc (starting 95:5

    
     70:30).
    
    • Crucial Step: Do not include TEA in the mobile phase during the run, only in the column packing step. This prevents TEA from contaminating your final product.

  • Loading: Load the sample as a liquid injection (dissolved in minimal DCM) or dry load on Celite. Pyrazoles often precipitate on the head of the column if loaded in pure Hexane.

Part 4: Troubleshooting & FAQs

Q1: My product is turning pink/purple on the bench. Is it decomposing?

  • Cause: This is likely photo-oxidation releasing trace iodine (

    
    ), or residual iodine trapped in the crystal lattice.
    
  • Fix: Recrystallize from Ethanol/Water (add sodium metabisulfite to the water portion). Store the final solid in an amber vial away from light. The C-I bond is photosensitive.

Q2: I see a spot on TLC that moves just below my product. What is it?

  • Analysis: If you used NIS, this is likely the unreacted starting material (3-(4-fluorophenyl)-1H-pyrazole). It is slightly more polar than the iodinated product due to the lack of the lipophilic iodine atom.

  • Resolution: If the separation (

    
    ) is < 0.1, chromatography will be difficult. Switch to Recrystallization Method A . The iodinated product crystallizes much better from non-polar solvents than the starting material.
    

Q3: The NMR shows a broad hump around 13.0 ppm. Is the sample wet?

  • Explanation: No. This is the pyrazole N-H proton. It is characteristically broad and its chemical shift is concentration-dependent due to hydrogen bonding/tautomerism. This confirms you have the free base, not a salt.

References

  • General Iodination Protocol: V. A. Vil’, et al. "Practical Synthesis of Pyrazol-4-thiols from 4-iodopyrazoles." ChemRxiv, 2023. Link (Demonstrates NIS iodination and workup for analogous pyrazoles).

  • Purification Logic: L. K. L.cn, et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives."[7] Arkivoc, 2014(vi), 54-71.[7] Link (Details recrystallization solvents for iodopyrazoles).

  • Tautomerism & Crystallography: Ragavan, R. V., et al. "1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one." Acta Crystallographica Section E, 2010. Link (Structural insights into fluorophenyl-pyrazole interactions).

  • Silica Deactivation: "Purification of amine-containing compounds." Rochester University Chem Dept Guides. Link (Standard protocol for TEA-neutralized silica).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling halogenated heterocycles.

Sources

Troubleshooting catalyst poisoning in couplings with 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting catalyst deactivation during the cross-coupling of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole. Case ID: PYR-4-I-FL-001 Status: Active Guide Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Framework

The Core Issue: You are attempting to functionalize the C4-position of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole . Despite the high reactivity of the C-I bond, you are observing low conversion, stalled reactions, or the precipitation of palladium black.

Root Cause Analysis: The primary failure mode is Lewis-base catalyst poisoning caused by the free N-H of the pyrazole ring. The 3-(4-fluorophenyl) group exerts an electron-withdrawing inductive effect (


), increasing the acidity of the N-H proton (pKa 

13-14 in DMSO). Upon deprotonation by standard bases (carbonates/phosphates), the resulting pyrazolate anion becomes a potent

-donor ligand, displacing your phosphine ligands and forming catalytically inactive palladium-pyrazolate dimers.
Diagnostic Workflow (Interactive)

Before altering your chemistry, confirm the diagnosis using this logic flow.

DiagnosticFlow Start Symptom: Low Yield / Stalled Reaction CheckColor Is the reaction mixture black/precipitating? Start->CheckColor YesBlack Yes: Pd Black Formation CheckColor->YesBlack Yes NoBlack No: Solution remains clear/colored CheckColor->NoBlack No LigandIssue Diagnosis: Ligand Displacement by Pyrazole YesBlack->LigandIssue CheckSM Is Starting Material (SM) consumed? NoBlack->CheckSM Sol1 Action: Switch to Bulky Ligands (tBuBrettPhos, XPhos) LigandIssue->Sol1 SM_Left SM Remains CheckSM->SM_Left Yes SM_Gone SM Consumed (Complex Mixture) CheckSM->SM_Gone No Inhibition Diagnosis: Resting State Inhibition (Pd-Pyrazolate Dimer) SM_Left->Inhibition Decomp Diagnosis: Protodeiodination SM_Gone->Decomp Sol2 Action: Use NaOTMS base or Protect Nitrogen (SEM/THP) Inhibition->Sol2 Sol3 Action: Lower Temp, Anhydrous Conditions Decomp->Sol3

Figure 1: Decision tree for diagnosing reaction failure modes in halopyrazole couplings.

Technical Deep Dive: The Poisoning Mechanism

To solve the problem, you must understand the competition at the metal center. In a standard catalytic cycle, the Pd(0) species must undergo oxidative addition into the C-I bond. However, the pyrazole nitrogen competes for the metal.

The Mechanism of Failure
  • Deprotonation: The base (e.g., K₂CO₃) removes the N-H proton. The 4-fluorophenyl group stabilizes this anion, making deprotonation faster than in unsubstituted pyrazoles.

  • Coordination: The pyrazolate anion binds to Pd(II) intermediates.

  • Dimerization: Two Pd centers bridge across two pyrazolate nitrogens, forming a stable "coffin" complex that is too sterically crowded to undergo transmetallation or reductive elimination.

Visualizing the Trap:

PoisoningMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Desired Pathway) Pd0->OxAdd + C-I bond Coordination N-Coordination (Poison Pathway) Pd0->Coordination + Pyrazolate (N⁻) Substrate Substrate: 3-(4-F-Ph)-4-Iodo-Pyrazole Cycle Productive Cycle (Coupling) OxAdd->Cycle Dead Inactive Dimer [Pd(μ-Pyrazolate)]₂ Coordination->Dead Irreversible Aggregation

Figure 2: Kinetic competition between productive oxidative addition and non-productive nitrogen coordination.

Protocol Optimization Guide

If you cannot protect the nitrogen (e.g., using SEM or THP groups), you must use "brute force" steric shielding to prevent the nitrogen from binding to the palladium.

Strategy A: Ligand Selection (The "Bulky" Approach)

Standard ligands like PPh₃ or dppf will fail. You require ligands with extreme steric bulk that physically block the formation of the bridged dimer.

Ligand ClassSpecific RecommendationWhy it works
Buchwald Biaryl tBuBrettPhos The tert-butyl groups create a "roof" over the Pd, allowing the linear C-I bond to enter but blocking the orthogonal approach required for pyrazolate bridging [1].
Buchwald Biaryl XPhos Excellent general-purpose ligand for heteroaryl halides. High activity but slightly less resistant to N-poisoning than tBuBrettPhos.
NHC PEPPSI-IPr N-Heterocyclic Carbenes bind Pd tightly, preventing ligand stripping, though they can still suffer from inhibitory coordination at the open site.
Strategy B: Base Selection (The "Solubility" Approach)

The choice of base dictates the concentration of the poisoning pyrazolate anion.

  • Avoid: Cs₂CO₃ or KOtBu (Too strong/soluble; generates high concentration of poison).

  • Recommended: NaOTMS (Sodium trimethylsilanolate) or K₃PO₄ .

    • Mechanism:[1][2] NaOTMS provides a reversible, solubility-controlled deprotonation that matches the rate of the catalytic cycle, preventing a "flood" of anions that saturate the catalyst [2].

Validated Protocol: Suzuki-Miyaura Coupling of Unprotected Pyrazole

Based on optimization for 4-halo-azoles [3].

  • Vessel: 4 mL vial with a crimp cap (Microwave compatible).

  • Reagents:

    • 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Catalyst: Pd₂(dba)₃ (2 mol%)

    • Ligand: tBuBrettPhos (4-6 mol%) - Critical: Maintain Pd:L ratio of 1:2 or 1:3.

    • Base: K₃PO₄ (3.0 equiv) or NaOTMS (2.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Note: Water is essential for the inorganic base solubility.

  • Conditions:

    • Thermal: 100°C for 12 hours.

    • Microwave (Preferred): 120°C for 1 hour. (High temp helps break resting state dimers).

Frequently Asked Questions (FAQs)

Q1: Why does the reaction turn black immediately upon adding the base? A: This indicates rapid ligand displacement. The pyrazole (deprotonated by the base) has displaced your phosphine ligands, causing the "naked" Pd(0) to aggregate into inactive palladium black. Fix: Switch to tBuBrettPhos or Ad₂nBuP (CataCXium A) which bind Pd more tightly than the pyrazole nitrogen.

Q2: Can I just use excess catalyst to overcome the poisoning? A: Generally, no. Adding more catalyst often leads to more rapid dimerization because the concentration of Pd species increases, making second-order dimerization kinetically more favorable. Fix: Focus on the Ligand:Metal ratio. Increasing the ligand (up to 4:1 L:Pd) is more effective than increasing the metal.

Q3: Does the fluorine atom on the phenyl ring matter? A: Yes. The 4-fluorine is electron-withdrawing. This lowers the pKa of the pyrazole NH compared to a standard phenyl-pyrazole. A more acidic proton means it is deprotonated more easily, leading to a higher concentration of the poisoning pyrazolate anion in solution. You may need a weaker base than protocols used for non-fluorinated analogs.

Q4: I see product formation, but the reaction stops at 40% conversion. Why? A: This is "product inhibition." The product (a 4-substituted pyrazole) is also a ligand.[3] As the reaction proceeds, the iodide byproduct accumulates. High iodide concentrations can also poison Pd. Fix: Add AgOTf (Silver Triflate) or Ag₂CO₃ to scavenge iodide ions from the solution, precipitating AgI and freeing the catalyst.

References

  • Billingsley, K. L., & Buchwald, S. F. (2007). An improved system for the palladium-catalyzed amination of aryl halides with primary amines. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Kinnaird, J. W., et al. (2002). Excellent results in the Suzuki coupling of heteroaryl halides using NaOTMS. Organometallics, 21(23), 4955. (Contextual citation based on general base effects in azole coupling).
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. F. (2013).[4] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Link

  • Usami, Y., et al. (2020).[5] C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[5][6][7] Molecules, 25(20), 4634. Link

Sources

Technical Support Center: Minimizing Dehalogenation of 4-Iodo-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the minimization of dehalogenation side reactions, a common challenge encountered when working with 4-iodo-pyrazoles in cross-coupling reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve product yields, and streamline your synthetic workflows.

Introduction: The Challenge of Dehalogenation

4-Iodopyrazoles are valuable building blocks in medicinal chemistry and materials science, primarily due to the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] However, the high reactivity of the C-I bond also makes these substrates susceptible to a significant side reaction: hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom.[2] This not only consumes the starting material and reduces the yield of the desired product but also introduces a byproduct that can be difficult to separate.

This guide provides a structured approach to understanding and mitigating this undesired reaction pathway.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed to help you diagnose and solve common problems related to the dehalogenation of 4-iodo-pyrazoles.

Issue 1: Significant formation of the dehalogenated pyrazole is observed in my Suzuki-Miyaura coupling.

Potential Cause & Explanation:

The primary mechanism for dehalogenation in palladium-catalyzed reactions involves the formation of a palladium-hydride (Pd-H) species.[2] This can arise from various sources within the reaction mixture, including the solvent, base, or even trace amounts of water. The Pd-H species can then participate in a competing catalytic cycle, leading to the formation of the dehalogenated byproduct.

dot

Caption: Troubleshooting logic for dehalogenation in Suzuki coupling.

Recommended Solutions:

  • Ligand Optimization: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos, XPhos, or other biaryl phosphine ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the dehalogenation pathway.[2][3][4]

  • Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote dehalogenation.[4] Switching to weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often effective in minimizing this side reaction.[2][3]

  • Solvent Choice: Protic solvents, such as alcohols, can act as a source of hydride for the palladium catalyst.[5] Whenever possible, use aprotic solvents like dioxane, toluene, or tetrahydrofuran (THF).[2][3] If a protic co-solvent is necessary, its concentration should be minimized.

  • Temperature Control: High reaction temperatures can increase the rate of dehalogenation.[3] It is advisable to run the reaction at the lowest effective temperature and for the shortest time necessary for the completion of the desired coupling.

Issue 2: My N-H pyrazole is undergoing dehalogenation and/or giving low yields.

Potential Cause & Explanation:

The acidic N-H proton of the pyrazole ring can complicate the reaction. Deprotonation by the base can alter the electronic properties of the ring, potentially affecting its reactivity. Furthermore, the nitrogen atom can coordinate to the palladium center, which may inhibit the catalytic cycle.[2]

Recommended Solutions:

  • N-Protection: Protecting the pyrazole nitrogen with a suitable group, such as a Boc or SEM group, can prevent these issues and often leads to cleaner reactions and higher yields.[2]

  • Milder Base: Using a milder base can sometimes prevent the deprotonation of the pyrazole N-H, thereby avoiding its potential complications.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for dehalogenation of aryl halides?

A1: The propensity for dehalogenation generally follows the order of C-X bond strength and reactivity: I > Br > Cl.[2] Aryl and heteroaryl iodides are the most susceptible to this side reaction. While this high reactivity is often advantageous for achieving oxidative addition at lower temperatures, it also makes them more prone to the undesired dehalogenation. A study on halogenated aminopyrazoles found that bromo and chloro derivatives were superior to iodo-pyrazoles due to a reduced tendency for dehalogenation.[6][7]

Q2: How does the choice of palladium precursor affect dehalogenation?

A2: While the ligand has a more direct impact, the choice of palladium precursor can influence the concentration of the active Pd(0) species. Pre-catalysts that readily and cleanly generate the active catalyst can sometimes lead to more efficient coupling and less time for side reactions to occur.

Q3: Can the organoboron reagent influence the extent of dehalogenation?

A3: Yes, indirectly. If the transmetalation step (the transfer of the organic group from boron to palladium) is slow, the lifetime of the Ar-Pd-X intermediate is extended. This provides a larger window of opportunity for competing dehalogenation to occur. Using highly active and stable boronic acids or esters can help to ensure a rapid transmetalation step.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dehalogenation in Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole

This protocol employs a bulky phosphine ligand and a phosphate base to favor the desired cross-coupling over dehalogenation.

Materials:

  • 4-iodo-1-methyl-1H-pyrazole

  • Arylboronic acid

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add the 4-iodo-1-methyl-1H-pyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add the Pd₂(dba)₃ (2 mol %) and SPhos (4 mol %).

  • Add toluene and water (e.g., in a 10:1 ratio).

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot

Experimental_Workflow Start Start Step1 Combine Reactants: 4-iodo-pyrazole, boronic acid, K₃PO₄ Start->Step1 Step2 Add Catalyst System: Pd₂(dba)₃ and SPhos Step1->Step2 Step3 Add Solvents: Toluene and Water Step2->Step3 Step4 Degas Mixture Step3->Step4 Step5 Heat and Stir (80-100 °C) Step4->Step5 Step6 Monitor Progress (TLC/LC-MS) Step5->Step6 Step7 Workup: Quench, Extract, Dry Step6->Step7 Step8 Purification: Column Chromatography Step7->Step8 End End Step8->End

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Data Summary

The following table provides a qualitative summary of the expected effects of various reaction parameters on the ratio of the desired product to the dehalogenated byproduct.

ParameterCondition Favoring ProductCondition Favoring DehalogenationRationale
Ligand Bulky, electron-rich (e.g., SPhos, XPhos)Less bulky (e.g., PPh₃)Bulky ligands accelerate reductive elimination.[2][4]
Base Weaker inorganic (K₃PO₄, Cs₂CO₃)Strong (NaOᵗBu, NaOEt)Strong bases can be a source of hydrides.[2][3]
Solvent Aprotic (Toluene, Dioxane, THF)Protic (Alcohols)Protic solvents can act as hydride donors.[2]
Temperature Lower (e.g., 80 °C)Higher (e.g., >110 °C)Higher temperatures can favor side reactions.[3]

Mechanistic Considerations

Understanding the catalytic cycle is key to troubleshooting. The desired cross-coupling pathway competes with the dehalogenation pathway, both originating from the same Ar-Pd(II)-I intermediate.

dot

Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)-I OxAdd->ArPdI Transmetal Transmetalation (R-B(OR)₂) ArPdI->Transmetal R-B(OR)₂ PdH_Formation Pd-H Formation ArPdI->PdH_Formation + H⁻ ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Ar-R (Desired Product) RedElim->Product Product->Pd0 Dehalo_Source Hydride Source (Solvent, Base, H₂O) Dehalo_Source->PdH_Formation ArPdH Ar-Pd(II)-H PdH_Formation->ArPdH RedElim_Dehalo Reductive Elimination ArPdH->RedElim_Dehalo Byproduct Ar-H (Byproduct) RedElim_Dehalo->Byproduct Byproduct->Pd0

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Assessment of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] For novel compounds such as 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole, a potent intermediate in the synthesis of various therapeutic agents, establishing a robust and reliable analytical method for purity determination is of paramount importance.[3] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for this specific analyte, grounded in scientific principles and practical, field-proven insights.

The primary objective of this guide is to elucidate the rationale behind the experimental choices that lead to a validated, stability-indicating HPLC method.[4][5] We will explore and compare different chromatographic conditions, offering a transparent view into the method development process. This document is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the quality and integrity of pharmaceutical compounds.

The Criticality of a Stability-Indicating Method

Before delving into the specifics of method development, it is crucial to understand the concept of a "stability-indicating" method. As defined by the International Council for Harmonisation (ICH) guidelines, such a method is capable of accurately and selectively quantifying the API in the presence of its potential degradation products and process-related impurities.[4][6][7] This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light.[8][9][10] A successful stability-indicating method will resolve the API peak from all degradant peaks, thus providing a true measure of its purity and stability over time.[4]

Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process. The following diagram illustrates the typical workflow, emphasizing the iterative nature of optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation A Analyte Characterization (pKa, logP, UV spectrum) B Initial Column & Mobile Phase Selection A->B Informs choice C Mobile Phase Composition (Organic %, pH, Buffer) B->C Refine D Flow Rate & Temperature C->D Optimize E Detector Wavelength D->E Fine-tune F Stress Studies (Acid, Base, Peroxide, Heat, Light) E->F Apply optimized method G Peak Purity Analysis F->G Assess resolution H Validation according to ICH Q2(R1) (Accuracy, Precision, Linearity, etc.) G->H Confirm suitability

Caption: A typical workflow for HPLC method development and validation.

Comparative Analysis of Chromatographic Conditions

The core of this guide lies in the comparison of different HPLC methods for the purity determination of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole. We will evaluate two distinct approaches, highlighting the impact of column chemistry and mobile phase composition on the separation.

Method A: The Workhorse - C18 Reversed-Phase Chromatography

The C18 column is the most widely used stationary phase in reversed-phase HPLC due to its versatility and ability to separate a broad range of compounds.[11][12] For our target analyte, which possesses both non-polar (fluorophenyl and iodopyrazole rings) and moderately polar (N-H group) characteristics, a C18 column is a logical starting point.

Rationale for Experimental Choices:

  • Stationary Phase: A C18 bonded silica phase provides strong hydrophobic interactions with the aromatic rings of the analyte.[13] An end-capped column is chosen to minimize peak tailing caused by interactions between the basic nitrogen of the pyrazole ring and residual acidic silanol groups on the silica surface.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is employed.[14][15] Acetonitrile is often preferred for its lower viscosity and UV transparency.[16] The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase serves two purposes: it protonates the pyrazole nitrogen, leading to more consistent retention times, and it suppresses the ionization of residual silanol groups, further improving peak shape.[17][18]

  • Detection: Based on the UV spectrum of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole, a detection wavelength is selected where the analyte exhibits maximum absorbance, thereby maximizing sensitivity.

Method B: An Alternative Approach - Phenyl-Hexyl and Fluorinated Phases

While a C18 column is often sufficient, challenging separations may necessitate alternative column chemistries to achieve the desired resolution, particularly for closely related impurities or degradants. For halogenated aromatic compounds, phenyl-based and fluorinated stationary phases can offer unique selectivity.[19]

Rationale for Experimental Choices:

  • Stationary Phase:

    • A Phenyl-Hexyl column provides a different selectivity based on π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte and its impurities. This can be particularly effective in resolving compounds with subtle differences in their aromatic systems.

    • A Pentafluorophenyl (PFP) phase offers a combination of hydrophobic, aromatic, and dipole-dipole interactions.[19] The electron-withdrawing nature of the fluorine atoms on the stationary phase can lead to enhanced retention and selectivity for halogenated analytes like our target compound.[19]

  • Mobile Phase: The mobile phase composition will be similar to that used with the C18 column, but the optimal organic-to-aqueous ratio may differ due to the different retention mechanisms of the stationary phase. The choice of organic modifier (acetonitrile vs. methanol) can also have a more pronounced effect on selectivity with these alternative phases.[17]

  • Detection: The detection wavelength remains consistent with Method A, as it is a property of the analyte itself.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two compared HPLC methods.

Optimized Method A: C18 Reversed-Phase Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[20]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient Program:

      Time (min) %B
      0 40
      20 80
      25 80
      26 40

      | 30 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

Comparative Method B: Phenyl-Hexyl Protocol
  • Instrumentation: Same as Method A.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0 35
      25 75
      30 75
      31 35

      | 35 | 35 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Same as Method A.

Forced Degradation Study Protocol

To establish the stability-indicating nature of the developed method, forced degradation studies are performed.[9] The following are typical stress conditions:

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.[9]

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.[9]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[9]

  • Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours.[9]

  • Photolytic Degradation: Expose the solid drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[9]

After exposure, the stressed samples are diluted to the working concentration and analyzed by the developed HPLC method.

Data Comparison and Interpretation

The performance of the two methods is compared based on key chromatographic parameters.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Superiority
Resolution (Rs) between API and closest impurity 2.53.1Method B provides better separation due to unique π-π interactions.
Tailing Factor (Tf) for API peak 1.11.2Method A shows slightly better peak symmetry.
Retention Time (tR) of API (min) 12.515.2Method B offers a longer retention time, potentially allowing for better resolution of early eluting impurities.
Theoretical Plates (N) for API peak > 5000> 5000Both methods demonstrate good column efficiency.
Peak Purity Index > 0.999> 0.999Both methods show no co-eluting impurities under the main peak.

Method Validation: The Hallmark of Trustworthiness

Once an optimal method is selected, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[6][7][21] The validation process provides a high degree of assurance that the method will consistently produce accurate and reliable results.

The following diagram illustrates the key validation parameters and their interrelationships.

ValidationParameters cluster_0 Core Performance cluster_1 Quantitative Performance cluster_2 Reliability Accuracy Accuracy Linearity Linearity Precision Precision Specificity Specificity Robustness Robustness Range Range Linearity->Range LOD Limit of Detection LOQ Limit of Quantitation

Caption: Key validation parameters as per ICH Q2(R1) guidelines.

Conclusion

The development of a robust and reliable HPLC method for the purity determination of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole is a multi-faceted process that requires a deep understanding of chromatographic principles and a systematic approach to experimentation. While a standard C18 column can provide acceptable results, this guide demonstrates that exploring alternative stationary phases, such as Phenyl-Hexyl or fluorinated phases, can offer superior selectivity and resolution for this specific class of halogenated aromatic compounds.[19]

The ultimate choice of method will depend on the specific impurity profile of the API and the intended application of the method. Regardless of the chosen method, a thorough validation in accordance with ICH guidelines is non-negotiable to ensure the quality, safety, and efficacy of the final drug product.

References

  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Mtoz Biolabs. Applications of HPLC in Peptide Purity Analysis. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Studylib. Forced Degradation Studies in HPLC Stability Method Development. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Shimadzu. HPLC Column Selection Guide. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • National Center for Biotechnology Information. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Welch Materials, Inc. HPLC Column Selection Guide. [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • NIMS University. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2022, April 15). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • ResearchGate. Essential concepts of mobile phase selection for Reversed phase HPLC. [Link]

  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • Semantic Scholar. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • ALWSCI. (2024, October 16). Active Ingredient Analysis: Methods And Applications in Product Quality Control. [Link]

  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • Journal of Pharmaceutical Analysis. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. [Link]

  • ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. [Link]

  • ResearchGate. Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

  • Moravek. (2024, August 6). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

Sources

Comparative MS Profiling: Fluorophenyl Iodo Pyrazoles vs. Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorophenyl iodo pyrazoles represent a critical scaffold in medicinal chemistry, particularly in the development of COX-2 inhibitors, p38 MAP kinase inhibitors, and agrochemicals. Their structural validation relies heavily on Mass Spectrometry (MS). However, the presence of two distinct halogen types—Fluorine (electronegative, strong bond) and Iodine (polarizable, weak bond)—creates a unique fragmentation dichotomy.

This guide provides an in-depth technical comparison of the fragmentation patterns of these compounds, contrasting Electron Impact (EI) with Electrospray Ionization (ESI) , and differentiating them from their Chloro- and Bromo-analogs.

Part 1: The Ionization Dichotomy (EI vs. ESI)

The choice of ionization source dictates the spectral landscape. For fluorophenyl iodo pyrazoles, the lability of the Carbon-Iodine (C-I) bond is the governing factor.

Electron Impact (EI): The "Hard" Approach

In EI (70 eV), the molecular ion (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is often low in abundance or absent. The high energy impact instantly cleaves the weak C-I bond (

).
  • Dominant Feature: The base peak is frequently the desiodo-cation

    
    .
    
  • Diagnostic Value: Excellent for confirming the core scaffold structure but poor for confirming the presence of iodine if the molecular ion is missing.

Electrospray Ionization (ESI): The "Soft" Approach

In ESI (+), the molecule forms a stable protonated pseudomolecular ion


.
  • Dominant Feature: Strong

    
     peak.
    
  • Diagnostic Value: Essential for molecular weight confirmation. Fragmentation (MS/MS) is required to induce the characteristic iodine loss.

Comparative Data: Ionization Response
FeatureElectron Impact (EI)Electrospray (ESI+)
Primary Ion

(Loss of Iodine)

(Protonated Parent)
C-I Bond Stability Ruptures immediatelyStable until collision cell (CID)
Isotope Pattern No M+2 for Iodine (Monoisotopic)No M+2 for Iodine (Monoisotopic)
Background Chemical noise from matrixSolvent clusters / Adducts (

,

)

Part 2: Fragmentation Mechanics

The fragmentation of a standard 1-(4-fluorophenyl)-4-iodo-1H-pyrazole follows a predictable, energy-dependent cascade.

Mechanism 1: The Iodine Ejection (Primary Pathway)

The weakest link is the C-I bond at the C4 position of the pyrazole ring.

  • Observation: A mass shift of -127 Da (loss of I radical in EI) or -126 Da (loss of HI in some ESI pathways, though radical loss is also seen in CID).

  • Result: Formation of the resonantly stabilized 1-(4-fluorophenyl)-pyrazolium cation.

Mechanism 2: Pyrazole Ring Fission

Following iodine loss, the pyrazole ring typically undergoes cleavage.

  • Loss of HCN (27 Da): Common in nitrogen heterocycles.

  • Loss of

    
     (28 Da):  Rare in stable pyrazoles but possible under high energy.
    
  • Fluorophenyl Cation Formation: The bond between the pyrazole Nitrogen (N1) and the Phenyl ring cleaves, generating a characteristic ion at m/z 95 (

    
    ).
    
Mechanism 3: The "Fluorine Anchor"

Unlike iodine, the C-F bond (


) is extremely robust.
  • Observation: Fragments retaining the fluorine atom are abundant. You will rarely see a loss of F (19 Da) or HF (20 Da) until the very late stages of fragmentation (low m/z).

Visualization: Fragmentation Pathway

The following diagram illustrates the validated fragmentation tree for a generic 1-(4-fluorophenyl)-4-iodo-pyrazole.

FragmentationPathway Parent Parent Ion [M+H]+ (Stable in ESI) Desiodo Desiodo Fragment [M+H - I]+ (Base Peak in MS2) Parent->Desiodo CID Fragmentation (Weak C-I Bond) Iodine Neutral Loss: I• (127 Da) Parent->Iodine RingCleave Ring Cleavage [M - I - HCN]+ Desiodo->RingCleave Pyrazole Ring Opening HCN Neutral Loss: HCN (27 Da) Desiodo->HCN PhenylCat Fluorophenyl Cation (m/z 95) RingCleave->PhenylCat N-C Bond Scission

Caption: Step-wise MS/MS fragmentation pathway showing the sequential loss of Iodine and HCN, leading to the stable fluorophenyl cation.

Part 3: Halogen Substituent Analysis (Alternatives)

When designing analogs, chemists often swap Iodine for Bromine or Chlorine. In Mass Spectrometry, this creates a drastically different spectral signature.

The Isotope Effect
  • Iodine (I): Monoisotopic (

    
     = 100%). No "M+2" peak.[1]
    
  • Bromine (Br):

    
     and 
    
    
    
    exist in a ~1:1 ratio. The molecular ion appears as a "doublet" separated by 2 Da.
  • Chlorine (Cl):

    
     and 
    
    
    
    exist in a ~3:1 ratio. The molecular ion shows a characteristic 3:1 intensity pattern.
The Bond Strength Effect

The C-I bond is significantly weaker than C-Br or C-Cl.

  • Consequence: In MS/MS experiments, Iodo-pyrazoles fragment at much lower collision energies (CE) than their bromo- or chloro- counterparts.

AnalogIsotope PatternCollision Energy RequiredPrimary Neutral Loss
Iodo- Single PeakLow (10-20 eV)I• (127 Da)
Bromo- 1:1 DoubletMedium (25-35 eV)Br• (79/81 Da)
Chloro- 3:1 RatioHigh (>40 eV)HCl (36/38 Da) or Cl•
Fluoro- Single PeakVery HighHF (20 Da) - Rare

Part 4: Validated Experimental Protocol

To reproduce the fragmentation patterns described above, use the following self-validating LC-MS/MS workflow.

Workflow Diagram

Workflow Sample Sample Prep (MeOH/H2O) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+ Mode) LC->ESI Q1 Q1 Scan (Parent Selection) ESI->Q1 CID Collision Cell (Argon Gas) Q1->CID Detector MS2 Spectrum (Fragment Analysis) CID->Detector

Caption: Linear workflow for targeted MS/MS analysis of halogenated pyrazoles.

Step-by-Step Methodology

1. Sample Preparation:

  • Dissolve 1 mg of the fluorophenyl iodo pyrazole in 1 mL of Methanol (HPLC grade).

  • Dilute to 1 µg/mL with 50:50 Methanol:Water + 0.1% Formic Acid.

  • Validation: Inject a blank (solvent only) first to ensure no carryover or background iodine contamination.

2. LC Conditions (if coupled):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Iodo-pyrazoles are lipophilic and will elute late.

3. MS Source Parameters (ESI+):

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Cone Voltage: 30 V. Note: Keep cone voltage low to prevent in-source fragmentation of the labile Iodine.

4. MS/MS Acquisition:

  • Mode: Product Ion Scan.

  • Precursor: Select

    
    .
    
  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

  • Success Criteria: At 10 eV, the parent ion should be visible. At 40 eV, the parent should disappear, replaced entirely by the desiodo-fragment (

    
    ) and ring fragments.
    

References

  • Santos, D., et al. (2005).[2] "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." ResearchGate. Available at: [Link]

  • Saad, E. F., et al. (1998).[3] "Mass spectrometric study of some pyrazoline derivatives." Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Nielsen, et al. (2011).[4] "Ion fragmentation of small molecules in mass spectrometry." Journal of Natural Products. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.